DIM-C-pPhOH
説明
Structure
3D Structure
特性
IUPAC Name |
4-[bis(1H-indol-3-yl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c26-16-11-9-15(10-12-16)23(19-13-24-21-7-3-1-5-17(19)21)20-14-25-22-8-4-2-6-18(20)22/h1-14,23-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPDFNWJBQMXLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=CC=C(C=C3)O)C4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Core: A Technical Guide to DIM-C-pPhOH as a Novel NR4A1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear receptor subfamily 4 group A member 1 (NR4A1), also known as Nur77 or TR3, has emerged as a critical regulator in a myriad of cellular processes, including proliferation, apoptosis, inflammation, and metabolism.[1][2] Its aberrant expression and activity are implicated in the pathogenesis of numerous diseases, most notably cancer and inflammatory disorders.[3][4] This has positioned NR4A1 as a promising therapeutic target. Among the molecules developed to modulate its function, 1,1-bis(3′-indolyl)-1-(p-hydroxyphenyl)methane, commonly referred to as DIM-C-pPhOH, has been identified as a potent antagonist of NR4A1.[5][6] This in-depth technical guide serves to consolidate the current understanding of this compound, providing a comprehensive resource on its mechanism of action, experimental validation, and therapeutic potential for researchers and drug development professionals.
The NR4A1 Signaling Axis: A Dual Role in Cellular Fate
NR4A1 is an orphan nuclear receptor, meaning its endogenous ligand has not been definitively identified.[1] Its transcriptional activity is primarily regulated by cellular signaling cascades initiated by growth factors, stress stimuli, and inflammatory cytokines.[1] Upon activation, NR4A1 can translocate to the nucleus and bind to specific DNA response elements, such as the Nur77 binding response element (NBRE) or the Nur-responsive element (NuRE), to regulate the expression of target genes.[2][7]
In the context of cancer, NR4A1 often exhibits pro-oncogenic functions. It can form complexes with other transcription factors, such as Sp1 and p300, to drive the expression of genes involved in cell proliferation and survival, including survivin and Bcl-2.[2][8] Furthermore, NR4A1 can suppress p53 activity, leading to the activation of the mTOR signaling pathway, a central regulator of cell growth and metabolism.[4][8]
Conversely, in certain cellular contexts, NR4A1 can translocate from the nucleus to the mitochondria, where it interacts with Bcl-2, converting it from an anti-apoptotic to a pro-apoptotic protein, thereby triggering programmed cell death.[1] This dual functionality underscores the complexity of NR4A1 signaling and the importance of developing context-specific therapeutic strategies.
This compound: A Potent Antagonist of NR4A1
This compound is a member of the C-substituted diindolylmethane (C-DIM) family of compounds.[5] It has been extensively characterized as a direct antagonist of NR4A1, effectively inhibiting its pro-oncogenic activities.
Mechanism of Action
This compound exerts its antagonistic effects through direct binding to the ligand-binding domain (LBD) of NR4A1.[5] This interaction prevents the recruitment of co-activators and the subsequent transactivation of NR4A1 target genes.[5] By inhibiting NR4A1, this compound effectively mimics the effects of NR4A1 gene silencing (siRNA), leading to:
-
Inhibition of Cancer Cell Growth and Proliferation: By downregulating pro-proliferative genes, this compound halts the cell cycle and inhibits tumor growth.[5][9]
-
Induction of Apoptosis: this compound promotes programmed cell death by decreasing the expression of anti-apoptotic proteins like Bcl-2 and survivin.[9]
-
Inhibition of mTOR Signaling: By preventing NR4A1-mediated suppression of p53, this compound leads to the activation of AMPK and subsequent inhibition of the mTOR pathway.[4][9]
-
Induction of Cellular Stress: Antagonism of NR4A1 by this compound can lead to increased reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress, further contributing to apoptosis.[10]
The multifaceted mechanism of action of this compound makes it a compelling candidate for cancer therapy.
Quantitative Data Summary
The efficacy of this compound as an NR4A1 antagonist has been quantified across various studies. The following tables summarize the key binding affinity and inhibitory concentration data.
| Parameter | Value | Assay | Reference |
| Binding Affinity (Kd) | 0.10 µM | Fluorescence Binding Assay | [11] |
| Cell Line | Cancer Type | IC50 Value (µM) | Assay Duration | Reference |
| RKO | Colon Cancer | 21.2 | 48 hours | [5] |
| SW480 | Colon Cancer | 21.4 | 48 hours | [5] |
| ACHN | Kidney Cancer | 13.6 | Not Specified | [9] |
| 786-O | Kidney Cancer | 13.0 | Not Specified | [9] |
| Rh30 | Rhabdomyosarcoma | ~15-20 (estimated from graph) | 24 hours | [10] |
| RD | Rhabdomyosarcoma | >22.5 | 24 hours | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound as an NR4A1 antagonist.
Synthesis of this compound
This compound, or 1,1-bis(3′-indolyl)-1-(p-hydroxyphenyl)methane, can be synthesized via a condensation reaction.
Materials:
-
Indole
-
p-Hydroxybenzaldehyde
-
Glacial Acetic Acid
-
Ethanol
-
Petroleum Ether
-
Benzene
Procedure:
-
Dissolve indole (2 equivalents) and p-hydroxybenzaldehyde (1 equivalent) in a minimal amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate and wash thoroughly with water.
-
Recrystallize the crude product from a mixture of petroleum ether and benzene to obtain pure 1,1-bis(3′-indolyl)-1-(p-hydroxyphenyl)methane.
-
Confirm the structure and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.
NR4A1 Transactivation Luciferase Reporter Assay
This assay is used to quantify the antagonist activity of this compound on NR4A1-mediated gene transcription.
Materials:
-
Cancer cell line expressing NR4A1 (e.g., RKO, Ishikawa)
-
Expression plasmid for a GAL4-NR4A1 fusion protein (pBIND-NR4A1)
-
Luciferase reporter plasmid containing GAL4 upstream activating sequences (UAS) (e.g., pGL4.35[luc2P/9XGAL4UAS/Hygro])
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound
-
Luciferase Assay System (e.g., Promega Dual-Glo®)
-
Luminometer
Procedure:
-
Seed cells in a 12-well or 96-well plate at a density that will result in 50-80% confluency at the time of transfection.
-
Co-transfect the cells with the GAL4-NR4A1 expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 6 hours of transfection, replace the medium with fresh medium containing either DMSO (vehicle control) or varying concentrations of this compound.
-
Incubate the cells for an additional 18-24 hours.
-
Lyse the cells using the lysis reagent provided in the luciferase assay kit.
-
Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to the total protein concentration of each lysate to account for differences in cell number and transfection efficiency.
-
Calculate the percent inhibition of NR4A1 transactivation for each concentration of this compound relative to the vehicle control.
Cell Proliferation (MTT) Assay for IC50 Determination
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of a compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the overnight culture medium and replace it with medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Apoptosis Assay (Annexin V Staining)
Annexin V staining is used to detect the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at the desired concentration and for the appropriate time to induce apoptosis. Include a vehicle-treated control.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
Western Blot Analysis of NR4A1 Target Genes
Western blotting is used to detect changes in the protein expression levels of NR4A1 target genes.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against NR4A1 target proteins (e.g., Bcl-2, Survivin, p-mTOR, p-AMPK) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells and treat with this compound at various concentrations for a specified time.
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of NR4A1 signaling and the experimental evaluation of its antagonists.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Frontiers | Therapeutic potential of NR4A1 in cancer: Focus on metabolism [frontiersin.org]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Nuclear Receptor 4A1 (NR4A1) Antagonists Induce ROS-dependent Inhibition of mTOR Signaling in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diindolylmethane analogs bind NR4A1 and are NR4A1 antagonists in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting NR4A1 (TR3) in Cancer Cells and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of NR4A1 in cancer: Focus on metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Nuclear receptor 4A1 (NR4A1) as a drug target for treating rhabdomyosarcoma (RMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to DIM-C-pPhOH and its Role in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-bis(3′-indolyl)-1-(p-hydroxyphenyl)methane, commonly known as DIM-C-pPhOH, is a synthetic derivative of diindolylmethane (DIM) that has emerged as a potent anti-cancer agent. This technical guide provides a comprehensive overview of this compound, with a specific focus on its mechanism of action in inducing apoptosis in cancer cells. This document details the molecular pathways modulated by this compound, presents quantitative data on its efficacy, and provides detailed protocols for key experimental assays. The information herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, pharmacology, and drug development.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the development of novel therapeutic strategies. A promising approach in cancer therapy is the targeted induction of apoptosis, or programmed cell death, in malignant cells. This compound has garnered significant attention for its ability to selectively induce apoptosis in various cancer cell lines, positioning it as a lead compound for further preclinical and clinical investigation. This guide will delve into the core aspects of this compound's pro-apoptotic activity.
Mechanism of Action: Targeting the NR4A1 Nuclear Receptor
The primary molecular target of this compound is the Nuclear Receptor 4A1 (NR4A1), also known as Nur77 or TR3.[1][2][3] NR4A1 is an orphan nuclear receptor that is overexpressed in several cancers and plays a crucial role in tumor cell proliferation and survival.[3] this compound functions as an antagonist of NR4A1.[1][2] By binding to the ligand-binding domain of NR4A1, this compound inhibits its transcriptional activity, leading to the downregulation of pro-survival genes and the induction of apoptosis.[1]
The antagonism of NR4A1 by this compound triggers a cascade of downstream signaling events that culminate in apoptosis. Key pathways affected include the mTOR (mammalian target of rapamycin) signaling pathway and the regulation of Sp1 (Specificity protein 1)-dependent gene expression.[1]
Inhibition of the mTOR Signaling Pathway
Treatment with this compound leads to the inhibition of the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[1][2] This inhibition is mediated through the activation of the p53/sestrin2/AMPKα axis in cancer cells with wild-type p53.[1] The antagonism of NR4A1 by this compound relieves the inhibition of p53, leading to the upregulation of sestrin 2. Sestrin 2, in turn, activates AMP-activated protein kinase (AMPKα), which subsequently inhibits mTOR signaling.[1]
Downregulation of Sp1-Regulated Genes
This compound also induces apoptosis by downregulating the expression of genes regulated by the transcription factor Sp1.[1] NR4A1 can form a complex with Sp1, enhancing the transcription of pro-survival genes such as survivin and Bcl-2.[3] By antagonizing NR4A1, this compound disrupts this complex, leading to decreased expression of these anti-apoptotic proteins and promoting apoptosis.[1][3]
Quantitative Data on Efficacy
The pro-apoptotic and anti-proliferative effects of this compound have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency across a range of cancer types.
| Cell Line | Cancer Type | IC50 Value (µM) | Duration of Treatment | Reference |
| RKO | Colon Cancer | 21.2 | 48 hours | [1] |
| SW480 | Colon Cancer | 21.4 | 48 hours | [1] |
| ACHN | Kidney Cancer | 13.6 | Not Specified | [2] |
| 786-O | Kidney Cancer | 13.0 | Not Specified | [2] |
| L3.6pL | Pancreatic Cancer | 11.35 | 48 hours | |
| MiaPaCa-2 | Pancreatic Cancer | 13.87 | 48 hours | |
| Panc1 | Pancreatic Cancer | 15.61 | 48 hours |
In vivo studies have further corroborated the anti-tumor activity of this compound. In an orthotopic mouse model of pancreatic cancer, daily administration of this compound (30 mg/kg) for 28 days resulted in a significant reduction in both tumor volume and weight.
Signaling Pathways and Experimental Workflows
To visually represent the complex molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pro-apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls for setting compensation and gates.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key apoptosis-related proteins.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Survivin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed and treat cells with this compound as described in the previous protocols.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Prepare protein lysates by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Conclusion
This compound represents a promising therapeutic agent for the treatment of various cancers. Its ability to induce apoptosis through the antagonism of the NR4A1 nuclear receptor and the subsequent modulation of the mTOR and Sp1 signaling pathways provides a clear mechanism-based rationale for its anti-cancer activity. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a novel cancer therapeutic. Continued investigation into its in vivo efficacy, safety profile, and potential for combination therapies is warranted.
References
Discovery and Synthesis of DIM-C-pPhOH: A Technical Guide
Abstract: This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH). It is intended for researchers, scientists, and professionals in the field of drug development. This compound is a prototypical antagonist of the Nuclear Receptor 4A1 (NR4A1; Nur77), a key regulator in cancer cell proliferation, survival, and migration.[1][2] This guide details its biological activities, summarizes quantitative data, provides key experimental protocols, and visualizes its signaling pathways and experimental workflows.
Discovery and Rationale
This compound belongs to a class of compounds known as 1,1-bis(3'-indolyl)-1-(p-substituted phenyl)methanes (C-DIMs), which have been investigated for their antineoplastic activities.[3] The discovery was driven by the identification of the orphan nuclear receptor NR4A1 (also known as Nur77 or TR3) as a pro-oncogenic factor overexpressed in various cancers, including breast, pancreatic, colon, and lung cancer.[2][3][4] this compound was identified as a C-DIM analog that directly binds to the ligand-binding domain of NR4A1 and functions as an antagonist or inverse agonist.[3][5] Its development provided a critical chemical tool to probe the function of NR4A1 and validate it as a therapeutic target. The effects of this compound often mimic those observed with NR4A1 gene silencing (siRNA), confirming its mechanism-based activity.[6]
Synthesis
The synthesis of this compound is achieved through an acid-catalyzed electrophilic substitution reaction. The process involves the condensation of two equivalents of indole with one equivalent of p-hydroxybenzaldehyde.
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: Dissolve p-hydroxybenzaldehyde (1.0 eq) and indole (2.2 eq) in ethanol or a similar polar solvent.
-
Catalysis: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to the solution to protonate the aldehyde, making it more electrophilic.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Precipitation and Filtration: Upon completion, the product often precipitates out of the solution. The crude product can be collected by vacuum filtration and washed with cold ethanol to remove unreacted starting materials.
-
Purification: Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane.
-
Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by directly binding to and antagonizing NR4A1.[3] This interaction inhibits the transcriptional activity of NR4A1, leading to the modulation of numerous downstream genes and signaling pathways critical for cancer cell survival and proliferation.
Key downstream effects of NR4A1 inhibition by this compound include:
-
Inhibition of mTOR Signaling: It inhibits the activation of the mammalian target of rapamycin (mTOR) and its downstream kinases.[1]
-
Induction of Apoptosis: The compound induces programmed cell death, confirmed by Annexin V staining and the cleavage of caspases 7 and 8.[1]
-
Downregulation of Pro-Survival Genes: It decreases the expression of key anti-apoptotic and pro-growth genes regulated by NR4A1, such as survivin, Bcl-2, and EGFR.[1][4]
-
Induction of Cellular Stress: It promotes the generation of reactive oxygen species (ROS) and induces endoplasmic reticulum (ER) stress.
-
Inhibition of Cell Migration: It decreases the expression of β1-integrin, a protein crucial for cell adhesion and migration.[1]
Quantitative Biological Data
The biological activity of this compound has been quantified across various cancer cell lines and in vivo models.
Table 1: In Vitro Antiproliferative Activity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Citation(s) |
|---|---|---|---|
| ACHN | Kidney | 13.6 | [1][7] |
| 786-O | Kidney | 13.0 | [1][7] |
| L3.6pL | Pancreatic | 11.35 (at 48h) | [4] |
| MiaPaCa-2 | Pancreatic | 13.87 (at 48h) | [4] |
| Panc1 | Pancreatic | 15.61 (at 48h) | [4] |
| RKO | Colon | ~15-20 (at 48h) | [8] |
| SW480 | Colon | ~15-20 (at 48h) |[8] |
Table 2: In Vivo Efficacy and Dosing of this compound
| Animal Model | Cancer Type | Dose | Efficacy | Citation(s) |
|---|---|---|---|---|
| Athymic Nude Mice | Kidney (ACHN Xenograft) | 30 mg/kg/day (oral gavage) | Significant inhibition of tumor growth | [1] |
| Athymic Nude Mice | Pancreatic (L3.6pL Orthotopic) | 30 mg/kg/day (oral gavage) | Significant inhibition of tumor growth and weight | [4][6] |
| Athymic Nude Mice | Breast (MDA-MB-231 Xenograft) | 15-30 mg/kg/day (oral gavage) | Inhibition of tumor growth |[2] |
Table 3: Physicochemical and Formulation Data
| Property | Value | Citation(s) |
|---|---|---|
| Molecular Formula | C₂₃H₁₈N₂O | |
| Molecular Weight | 338.41 g/mol | |
| CAS Number | 151358-47-3 | |
| Solubility | Soluble to 100 mM in DMSO and ethanol | |
| In Vivo Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |
| In Vivo Formulation 2 | Solution in corn oil |[6][7] |
Key Experimental Protocols
Detailed protocols are essential for reproducing the findings associated with this compound.
Protocol 1: Cell Proliferation Assay
-
Cell Seeding: Seed cancer cells (e.g., ACHN, Panc1) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound (typically 0-40 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
Cell Counting: At each time point, count the number of viable cells using a hemocytometer, an automated cell counter, or a colorimetric assay (e.g., MTT, SRB).
-
Data Analysis: Calculate the concentration that inhibits cell growth by 50% (IC₅₀) at a specific time point (e.g., 48 hours) using non-linear regression analysis.[4][8]
Protocol 2: Western Blot Analysis for Target Gene Expression
-
Cell Lysis: Treat cells with this compound (e.g., 15-20 µM) for 24 hours.[1] Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and then incubate with primary antibodies against target proteins (e.g., NR4A1, survivin, Bcl-2, cleaved caspase-3, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[5][8]
Protocol 3: In Vivo Xenograft Study
-
Cell Implantation: Implant cancer cells (e.g., 1x10⁶ L3.6pL cells) orthotopically into the pancreas or subcutaneously into the flank of athymic nude mice.[4][6]
-
Tumor Establishment: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Randomize mice into control and treatment groups. Administer this compound (e.g., 30 mg/kg/day) or vehicle control daily via oral gavage.[1][4]
-
Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor animal body weight as a measure of toxicity.
-
Endpoint Analysis: After a predefined period (e.g., 28-50 days), sacrifice the animals.[1][4] Excise the tumors, weigh them, and process them for further analysis (e.g., Western blot, immunohistochemistry, TUNEL assay).[6]
Limitations and Future Directions
While this compound is a potent NR4A1 antagonist in vitro and in vivo, pharmacokinetic studies have indicated that the compound is rapidly metabolized.[2] This limitation reduces its systemic exposure and overall efficacy. To address this, subsequent research has focused on developing "buttressed analogs" of this compound. These analogs incorporate one or two chemical substituents ortho to the hydroxyl group on the phenyl ring. This structural modification sterically hinders metabolic enzymes, leading to improved stability, enhanced potency, and more effective inhibition of tumor growth in preclinical models.[2][9]
Conclusion
This compound is a foundational molecule in the study of NR4A1 biology and its role in cancer. Its discovery validated NR4A1 as a druggable target, and its mechanism of action—antagonizing NR4A1 to inhibit mTOR signaling, suppress pro-survival genes, and induce apoptosis—has been extensively characterized.[1][3][4] Although limited by its metabolic instability, this compound remains an indispensable research tool and has served as the scaffold for the development of next-generation NR4A1 antagonists with improved therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent Inhibition of Breast Cancer by Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diindolylmethane analogs bind NR4A1 and are NR4A1 antagonists in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. INACTIVATION OF THE ORPHAN NUCLEAR RECEPTOR TR3/Nur77 INHIBITS PANCREATIC CANCER CELL AND TUMOR GROWTH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
The mTOR Signaling Pathway as a Therapeutic Target: The Role of DIM-C-pPhOH
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This has positioned mTOR as a key target for therapeutic intervention. This technical guide provides an in-depth analysis of 1,1-bis(3′-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH), a novel antagonist of the nuclear receptor 4A1 (NR4A1), and its inhibitory effects on the mTOR signaling pathway. We will explore its mechanism of action, present quantitative data from various cancer cell line studies, detail relevant experimental protocols, and provide visual representations of the signaling cascades and experimental workflows. This document is intended for researchers, scientists, and drug development professionals investigating new anti-cancer therapeutics targeting the mTOR pathway.
Introduction: The mTOR Pathway and the Emergence of this compound
The mTOR pathway is a complex signaling network that integrates intracellular and extracellular signals to control essential cellular processes. It exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), each with unique downstream targets. Aberrant activation of this pathway is a common feature in a wide range of human cancers, making it an attractive target for drug development.
This compound is a member of the C-substituted diindolylmethane (C-DIM) family of compounds that has demonstrated significant antineoplastic activity.[1] Its mechanism of action involves the direct binding to and antagonism of NR4A1, an orphan nuclear receptor implicated in cancer cell proliferation and survival.[1] By antagonizing NR4A1, this compound initiates a signaling cascade that culminates in the potent inhibition of mTOR signaling, leading to decreased cancer cell growth and induction of apoptosis.[1][2]
Mechanism of Action: An Indirect Inhibition of mTOR
This compound does not directly inhibit mTOR. Instead, it acts as an indirect inhibitor by targeting the upstream regulator NR4A1.[2] In several cancer cell types, particularly those with wild-type p53, the antagonism of NR4A1 by this compound leads to the activation of a p53-dependent pathway.[1] This results in the upregulation of sestrin 2, which in turn activates AMP-activated protein kinase (AMPKα).[1][2] Activated AMPKα then phosphorylates and inhibits the mTORC1 complex, leading to the dephosphorylation and inactivation of its downstream effectors, such as the 70S6 kinase (p70S6K) and the ribosomal protein S6 (S6RP).[1][2]
This indirect mechanism of action provides a novel strategy for targeting the mTOR pathway, potentially overcoming resistance mechanisms associated with direct mTOR inhibitors.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound in various cancer cell lines.
Table 1: IC50 Values for Cell Growth Inhibition by this compound
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration | Reference |
| RKO | Colon Cancer | 21.2 | 48 hours | [1] |
| SW480 | Colon Cancer | 21.4 | 48 hours | [1] |
| ACHN | Kidney Cancer | 13.6 | Not Specified | [3] |
| 786-O | Kidney Cancer | 13.0 | Not Specified | [3] |
| L3.6pL | Pancreatic Cancer | 11.35 | 48 hours | [4] |
| MiaPaCa-2 | Pancreatic Cancer | 13.87 | 48 hours | [4] |
| Panc1 | Pancreatic Cancer | 15.61 | 48 hours | [4] |
Table 2: Effects of this compound on mTOR Pathway Protein Phosphorylation
| Cell Line | Cancer Type | Treatment | Effect on Phosphorylation | Reference |
| RKO | Colon Cancer | This compound | Decreased p-p70S6K, Decreased p-S6RP | [1] |
| Ishikawa | Endometrial Cancer | This compound (20 µM, 24h) | Decreased p-mTOR, p-70S6K, p-S6RP | [2] |
| Hec-1B | Endometrial Cancer | This compound (25 µM, 24h) | Decreased p-mTOR, p-70S6K, p-S6RP | [2] |
| ACHN | Kidney Cancer | This compound (15-20 µM, 24h) | Inhibition of mTOR and downstream kinases | [3] |
| 786-O | Kidney Cancer | This compound (15-20 µM, 24h) | Inhibition of mTOR and downstream kinases | [3] |
| MDA-MB-231 | Breast Cancer | Buttressed analogs of this compound | Decreased p-mTOR, p-S6RP, p-4EBP1 | [5] |
| SKBR3 | Breast Cancer | Buttressed analogs of this compound | Decreased p-mTOR, p-S6RP, p-4EBP1 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the mTOR pathway.
Cell Proliferation Assay
This protocol is used to determine the IC50 values for cell growth inhibition.
-
Cell Seeding: Seed cancer cells (e.g., RKO, SW480) in 96-well plates at a density of 5,000 cells/well in their respective growth media.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 48 or 72 hours).
-
Cell Counting: At the end of the incubation period, count the number of viable cells using a cell counter or a viability assay such as the MTT assay.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO control. Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell growth, using non-linear regression analysis.
Western Blot Analysis
This protocol is used to assess the phosphorylation status of key proteins in the mTOR signaling pathway.
-
Cell Lysis: Treat cancer cells with this compound for the specified time and concentration. Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and then separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-mTOR, mTOR, p-p70S6K, p70S6K, p-S6RP, S6RP, p-AMPKα, AMPKα, sestrin 2, and β-actin as a loading control) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities using image analysis software and normalize to the loading control.
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: The signaling pathway of this compound's indirect inhibition of mTOR.
Caption: A typical workflow for Western blot analysis.
Conclusion and Future Directions
This compound represents a promising class of anti-cancer compounds that effectively inhibit the mTOR signaling pathway through a novel, indirect mechanism. Its ability to antagonize NR4A1 and subsequently activate the p53/sestrin 2/AMPKα axis provides a unique therapeutic strategy. The quantitative data and experimental protocols presented in this guide offer a solid foundation for further research and development of this compound and related analogs.
Future studies should focus on in vivo efficacy and toxicity profiles, the exploration of synergistic combinations with other anti-cancer agents, and the identification of predictive biomarkers to select patient populations most likely to respond to this therapeutic approach. A deeper understanding of the broader cellular effects of NR4A1 antagonism will also be crucial in fully realizing the therapeutic potential of this class of compounds.
References
- 1. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear Receptor 4A1 (NR4A1) Antagonists Induce ROS-dependent Inhibition of mTOR Signaling in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. INACTIVATION OF THE ORPHAN NUCLEAR RECEPTOR TR3/Nur77 INHIBITS PANCREATIC CANCER CELL AND TUMOR GROWTH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent Inhibition of Breast Cancer by Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Efficacy of DIM-C-pPhOH in Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the preliminary in vitro studies of 1,1-bis(3′-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH), a C-substituted diindolylmethane derivative. The document details its mechanism of action as a nuclear receptor 4A1 (NR4A1) antagonist and its subsequent effects on key signaling pathways implicated in cancer progression. Quantitative data from various cancer cell line studies are summarized, and detailed protocols for the key experimental assays are provided. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the compound's activity.
Introduction
This compound is a synthetic analog of 3,3'-diindolylmethane (DIM), a natural compound derived from the digestion of indole-3-carbinol found in cruciferous vegetables.[1] C-substituted diindolylmethanes (C-DIMs) have demonstrated significant antineoplastic activity across multiple cancer cell lines.[2][3] this compound distinguishes itself by functioning as a potent antagonist of the orphan nuclear receptor NR4A1 (also known as Nur77 or TR3).[2][4] NR4A1 is frequently overexpressed in various tumors and plays a pro-oncogenic role by regulating genes involved in cell proliferation, survival, and migration.[5][6] By antagonizing NR4A1, this compound initiates a cascade of events that culminate in the inhibition of cancer cell growth, induction of apoptosis, and modulation of critical signaling pathways such as the mTOR pathway.[4][7]
Quantitative Data Summary
The cytotoxic and growth-inhibitory effects of this compound have been quantified in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit a biological process by 50%, are summarized below.
| Cancer Type | Cell Line | IC50 (µM) | Assay Duration | Reference |
| Kidney Cancer | ACHN | 13.6 | Not Specified | [4] |
| Kidney Cancer | 786-O | 13.0 | Not Specified | [4] |
| Colon Cancer | RKO | 21.2 | 48 hours | [2] |
| Colon Cancer | SW480 | 21.4 | 48 hours | [2] |
| Pancreatic Cancer | L3.6pL | 11.35 | 48 hours | [5] |
| Pancreatic Cancer | MiaPaCa-2 | 13.87 | 48 hours | [5] |
| Pancreatic Cancer | Panc1 | 15.61 | 48 hours | [5] |
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects primarily through the antagonism of NR4A1.[2] This interaction inhibits the pro-oncogenic functions of NR4A1, leading to the modulation of several downstream signaling pathways.
NR4A1 Antagonism and Downstream Effects
As a direct antagonist, this compound binds to the ligand-binding domain of NR4A1, preventing its transactivation activity.[2][3] This inactivation mimics the effects of NR4A1 knockdown via RNA interference (siNR4A1).[7] The antagonism of NR4A1 by this compound leads to the downregulation of several Sp-regulated genes, including the anti-apoptotic protein survivin.[2]
Figure 1: Antagonism of NR4A1 by this compound.
Inhibition of the mTOR Signaling Pathway
A key consequence of NR4A1 antagonism by this compound is the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[4][7] This occurs through the induction of sestrin 2, which in turn activates AMP-activated protein kinase (AMPKα).[4] Activated AMPKα then inhibits mTOR and its downstream effectors, which are crucial for cell growth and proliferation.[4]
References
- 1. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 2. Potent Inhibition of Breast Cancer by Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.research.missouri.edu [docs.research.missouri.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nuclear Receptor 4A1 (NR4A1) Antagonists Induce ROS-dependent Inhibition of mTOR Signaling in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear receptor 4A1 (NR4A1) as a drug target for treating rhabdomyosarcoma (RMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of DIM-C-pPhOH: An In-Depth Technical Guide
An Overview for Researchers and Drug Development Professionals
DIM-C-pPhOH, scientifically known as 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane and also referred to as C-DIM8, is a potent antagonist of the nuclear receptor 4A1 (NR4A1). This compound has garnered significant interest in oncological research due to its ability to inhibit cancer cell growth, modulate mTOR signaling, and induce apoptosis and cellular stress.[1][2] Understanding the pharmacokinetic properties of this compound is critical for its development as a potential therapeutic agent. This guide provides a comprehensive analysis of its absorption, distribution, metabolism, and excretion (ADME) profile, based on available preclinical data.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound have been characterized in C57Bl/6 mice following both intravenous and oral administration. The data, summarized below, reveals a compound with rapid metabolism and low oral bioavailability.[1][3]
Table 1: Noncompartmental Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (1 mg/kg) | Oral Gavage (10 mg/kg) |
| Cmax (ng/mL) | 215 ± 35 | 48 ± 9 |
| Tmax (min) | 5 | 15 |
| AUC (ng*h/mL) | 71.5 ± 12.5 | 43.5 ± 8.5 |
| Half-life (t½) (min) | 71 ± 13 | 105 ± 21 |
| Oral Bioavailability (%) | - | 6 |
Data presented as mean ± SEM.
Experimental Protocols
The following section details the methodologies employed in the pharmacokinetic studies of this compound in a murine model.
Animal Model
-
Species: Mus musculus (Mouse)
-
Strain: C57Bl/6
-
Sex: Not specified
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
Drug Administration
-
Oral Administration: this compound was administered via oral gavage at a dose of 10 mg/kg. The vehicle used for administration was corn oil.[1][2]
-
Intravenous Administration: A single dose of 1 mg/kg of this compound was administered intravenously.
Sample Collection and Analysis
-
Sample Type: Plasma and brain tissue.
-
Time Points: Samples were collected at various time points over a 12-hour period.
-
Analytical Method: The concentration of this compound in plasma and brain homogenates was quantified using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.[1][4][5][6]
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in the study and the mechanism of action of this compound, the following diagrams have been generated using the DOT language.
Experimental Workflow
The following diagram outlines the key steps in the pharmacokinetic study of this compound.
Signaling Pathway of this compound Action
This compound functions as an antagonist of NR4A1, a nuclear receptor that plays a pro-oncogenic role in various cancers.[7] By inhibiting NR4A1, this compound triggers a cascade of events that ultimately lead to decreased cancer cell proliferation and survival.[8][9] One of the key downstream pathways affected is the mTOR signaling pathway.
Discussion and Future Directions
The pharmacokinetic data for this compound indicate that while it is absorbed after oral administration, its bioavailability is low, and it is rapidly cleared from the plasma.[1] This suggests that the parent compound undergoes significant first-pass metabolism. The relatively short half-life also implies that frequent dosing may be necessary to maintain therapeutic concentrations.
The antagonism of the NR4A1 signaling pathway by this compound presents a promising strategy for cancer therapy.[7][9] By inhibiting NR4A1, this compound disrupts downstream pro-survival pathways like mTOR and reduces the expression of anti-apoptotic proteins such as survivin and Bcl-2, ultimately leading to apoptosis in cancer cells.
Future research should focus on strategies to improve the oral bioavailability of this compound, such as formulation development or the design of more metabolically stable analogs. A more detailed characterization of its metabolic pathways and the identification of its major metabolites are also crucial for a complete understanding of its disposition and to assess the potential for drug-drug interactions. Further preclinical studies in various cancer models are warranted to establish a clear pharmacokinetic/pharmacodynamic relationship and to optimize dosing regimens for potential clinical evaluation.
References
- 1. Neuroprotective efficacy and pharmacokinetic behavior of novel anti-inflammatory para-phenyl substituted diindolylmethanes in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potent Inhibition of Breast Cancer by Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive quantitative analysis of C-peptide in human plasma by 2-dimensional liquid chromatography-mass spectrometry isotope-dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Development and validation of a novel LC-MS/MS assay for C-peptide in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Nuclear Receptor 4A1 (NR4A1) Antagonists Induce ROS-dependent Inhibition of mTOR Signaling in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Diindolylmethane Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diindolylmethane (DIM), a natural compound derived from the digestion of indole-3-carbinol found in cruciferous vegetables, has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the foundational research on DIM and its derivatives, focusing on its synthesis, chemical properties, and diverse biological activities. It aims to serve as a resource for researchers, scientists, and drug development professionals by presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key signaling pathways and experimental workflows.
Introduction
Cruciferous vegetables such as broccoli, cabbage, and cauliflower are known for their health benefits, which are partly attributed to the bioactive compound 3,3'-diindolylmethane (DIM).[1][2][3] DIM is formed in the acidic environment of the stomach from its precursor, indole-3-carbinol (I3C), which is released from glucobrassicin upon chewing or chopping these vegetables.[1][4] Laboratory and clinical studies have suggested that DIM possesses anti-inflammatory, anticancer, and immune-modulating properties.[2][5] This guide delves into the core scientific knowledge surrounding DIM, providing a technical foundation for further research and development.
Chemical Properties and Synthesis
DIM is a heterocyclic compound belonging to the indole family.[6][7] Its chemical stability is greater than that of its precursor, I3C.[1]
Table 1: Chemical and Physical Properties of 3,3'-Diindolylmethane
| Property | Value | Reference |
| IUPAC Name | 3-(1H-indol-3-ylmethyl)-1H-indole | [6] |
| Molecular Formula | C₁₇H₁₄N₂ | [6][8] |
| Molecular Weight | 246.31 g/mol | [6][8] |
| Appearance | White solid | [9] |
| Melting Point | 165-167 °C | |
| Solubility | Soluble in organic solvents like ethanol and toluene | [9] |
| XLogP3 | 4.3 | [6] |
Synthesis of 3,3'-Diindolylmethane
The most common method for synthesizing DIM is through the acid-catalyzed condensation of two equivalents of indole with one equivalent of formaldehyde.[9]
This protocol describes a common laboratory-scale synthesis of DIM.
Materials:
-
Indole
-
Paraformaldehyde
-
p-Toluenesulfonic acid
-
Ethanol
-
Water
-
Toluene
-
Standard laboratory glassware (three-necked flask, stirrer, condenser, filtration apparatus)
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a 1L three-necked flask equipped with a stirrer, add 280 grams of water, 120 grams of ethanol, 100.0 grams of indole, and 15.4 grams of paraformaldehyde.[9]
-
Catalyst Addition: To the stirred mixture, add 14.7 grams of p-toluenesulfonic acid.[9]
-
Reaction: Heat the mixture to 40-50°C and maintain this temperature for 3 hours with continuous stirring.[9][10] Monitor the reaction progress using TLC.
-
Isolation of Crude Product: Once the reaction is complete, cool the mixture. Filter the resulting precipitate and wash the solid with ethanol to obtain the crude 3,3'-diindolylmethane.[9]
-
Purification: Recrystallize the crude product from hot toluene. After cooling and complete precipitation, filter the crystals.[9]
-
Drying: Dry the purified crystals under low-temperature vacuum to obtain a white solid.[9]
Biological Activities and Mechanisms of Action
DIM exhibits a wide range of biological activities, with its anti-cancer properties being the most extensively studied. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, pancreatic, and colorectal cancer.[1]
Key Signaling Pathways Modulated by DIM
DIM's pleiotropic effects are attributed to its ability to modulate multiple signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[11]
-
Ah Receptor Pathway: DIM is a known modulator of the Aryl hydrocarbon (Ah) receptor, which plays a role in regulating the expression of xenobiotic-metabolizing enzymes.
-
NF-κB Pathway: DIM can inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes inflammation and cell survival.[11]
-
Akt/mTOR Pathway: DIM has been shown to inhibit the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.[11][12]
-
Wnt/β-catenin Pathway: DIM can modulate the Wnt/β-catenin signaling pathway, which is involved in cell fate determination, proliferation, and differentiation.
-
Cell Cycle Regulation: DIM can induce cell cycle arrest, often at the G1 phase, by modulating the expression of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors like p27.[11][12]
-
Apoptosis Induction: DIM can induce apoptosis (programmed cell death) in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. This involves the regulation of Bcl-2 family proteins and the activation of caspases.[11][12]
References
- 1. dovepress.com [dovepress.com]
- 2. mskcc.org [mskcc.org]
- 3. Diindolylmethane: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 4. Chemopreventive properties of 3,3′-diindolylmethane in breast cancer: evidence from experimental and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diindolylmethane (DIM) Information Resource Center - UC Berkeley - Molecular Biology [diindolylmethane-dim.com]
- 6. 3,3'-Diindolylmethane | C17H14N2 | CID 3071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diindolylmethane | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. benchchem.com [benchchem.com]
- 10. CN110256325B - Process method for synthesizing 3,3' -diindolylmethane - Google Patents [patents.google.com]
- 11. ATTENUATION OF MULTI-TARGETED PROLIFERATION-LINKED SIGNALING BY 3,3′-DIINDOLYLMETHANE (DIM): FROM BENCH TO CLINIC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3,3′-Diindolylmethane rapidly and selectively inhibits hepatocyte growth factor/c-Met signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of DIM-C-pPhOH: A Technical Guide for Drug Development Professionals
An In-depth Exploration of a Novel NR4A1 Antagonist for Cancer Therapy
Introduction
1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane, commonly known as DIM-C-pPhOH, has emerged as a promising therapeutic agent in oncology. This technical guide provides a comprehensive overview of its mechanism of action, preclinical efficacy, and the signaling pathways it modulates. This compound acts as an antagonist of the nuclear receptor 4A1 (NR4A1), a key regulator of cancer cell proliferation, survival, and migration.[1][2][3] By inhibiting NR4A1, this compound triggers a cascade of events leading to cancer cell death and inhibition of tumor growth, making it a compelling candidate for further drug development.
Quantitative Data on the Efficacy of this compound
The anti-cancer activity of this compound has been quantified in various preclinical models. The following tables summarize the key findings regarding its potency in vitro and its efficacy in vivo.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| ACHN | Kidney Cancer | 13.6 | Not Specified | [4] |
| 786-O | Kidney Cancer | 13.0 | Not Specified | [4] |
| RKO | Colon Cancer | 21.2 | 48 hours | [2] |
| SW480 | Colon Cancer | 21.4 | 48 hours | [2] |
| L3.6pL | Pancreatic Cancer | 11.35 | 48 hours | [5] |
| MiaPaCa-2 | Pancreatic Cancer | 13.87 | 48 hours | [5] |
| Panc1 | Pancreatic Cancer | 15.61 | 48 hours | [5] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Pancreatic Cancer | L3.6pL | Orthotopic Nude Mice | 30 mg/kg/day (oral gavage) for 28 days | Significant inhibition of tumor volume and weight | [5] |
| Lung Cancer | A549 | Orthotopic Nude Mice | 30 mg/kg/day (oral gavage) for 4 weeks | Significant inhibition of tumor weight and volume | [6] |
| Breast Cancer | MDA-MB-231 | Orthotopic Nude Mice | 15-30 mg/kg/day | 30-60% | [7] |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several critical signaling pathways. As an antagonist of NR4A1, it initiates a series of downstream events that collectively contribute to the suppression of tumor growth and survival.
NR4A1 Antagonism and Apoptosis Induction
This compound directly binds to the ligand-binding domain of NR4A1, functioning as an antagonist.[2] This inhibition of NR4A1, a pro-oncogenic factor in many cancers, leads to the downregulation of anti-apoptotic proteins such as Bcl-2 and survivin.[5] Concurrently, this compound treatment results in the cleavage of caspases 7 and 8, key executioners of the apoptotic cascade, ultimately leading to programmed cell death.[4]
Inhibition of the mTOR Signaling Pathway
A crucial aspect of this compound's mechanism of action is its ability to inhibit the mTOR signaling pathway, a central regulator of cell growth and proliferation. Antagonism of NR4A1 by this compound leads to an increase in reactive oxygen species (ROS).[8] This, in turn, induces the expression of sestrin 2, which activates AMP-activated protein kinase (AMPKα).[4][8] Activated AMPKα then phosphorylates and inhibits the mTOR complex 1 (mTORC1), leading to the dephosphorylation of its downstream targets, p70S6K and 4E-BP1, ultimately suppressing protein synthesis and cell growth.[6]
References
- 1. biocompare.com [biocompare.com]
- 2. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-mTOR (Ser2448) Antibody | Affinity Biosciences [affbiotech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. INACTIVATION OF THE ORPHAN NUCLEAR RECEPTOR TR3/Nur77 INHIBITS PANCREATIC CANCER CELL AND TUMOR GROWTH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potent Inhibition of Breast Cancer by Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclear Receptor 4A1 (NR4A1) Antagonists Induce ROS-dependent Inhibition of mTOR Signaling in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DIM-C-pPhOH in In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DIM-C-pPhOH, or 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane, is a potent antagonist of the nuclear receptor 4A1 (NR4A1, also known as Nur77 or TR3).[1][2] NR4A1 is frequently overexpressed in various cancers and plays a pro-oncogenic role by regulating pathways involved in cell proliferation, survival, and migration.[3][4][5] this compound exerts its anti-cancer effects by inhibiting NR4A1 function, leading to the suppression of tumor growth, induction of apoptosis, and modulation of key signaling pathways such as the mTOR pathway.[1][3][5] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in in vitro cell culture studies.
Mechanism of Action
This compound functions as an NR4A1 antagonist, binding to its ligand-binding domain and inhibiting its transcriptional activity.[2][4] This inhibition mimics the effects of NR4A1 knockdown and leads to several downstream cellular consequences, including:
-
Inhibition of Cell Proliferation and Growth: By antagonizing NR4A1, this compound downregulates the expression of genes that promote cell growth and survival.[3][4]
-
Induction of Apoptosis: The compound promotes programmed cell death by inducing the cleavage of caspases 7 and 8 and modulating the expression of apoptosis-related proteins like Bcl-2 and survivin.[1]
-
Inhibition of mTOR Signaling: this compound treatment leads to the inhibition of the mTOR signaling pathway, a central regulator of cell growth and metabolism.[1][5] This is often mediated through the activation of AMPKα.[1]
-
Induction of Cellular Stress: The compound can induce reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress, contributing to its pro-apoptotic effects.
Data Presentation
Quantitative Effects of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) | Key Observed Effects |
| ACHN | Kidney | Cell Proliferation | 24 | 13.6 | Decreased cell proliferation, induction of apoptosis.[1] |
| 786-O | Kidney | Cell Proliferation | 24 | 13.0 | Decreased cell proliferation, induction of apoptosis.[1] |
| RKO | Colon | Cell Growth | 48 | 21.2 | Inhibition of cell growth, induction of apoptosis, inhibition of mTOR signaling.[2] |
| SW480 | Colon | Cell Growth | 48 | 21.4 | Inhibition of cell growth, induction of apoptosis.[2] |
| Ishikawa | Endometrial | Cell Growth | 24 | ~20-25 | Inhibition of cell growth, induction of Annexin V staining, inhibition of mTOR signaling.[5] |
| Hec-1B | Endometrial | Cell Growth | 24 | ~20-25 | Inhibition of cell growth, induction of Annexin V staining, inhibition of mTOR signaling.[5] |
| MDA-MB-231 | Breast | Cell Growth, Migration | - | - | Decreased cell growth and migration, induction of apoptosis.[3] |
| SKBR3 | Breast | Cell Growth, Migration | - | - | Decreased cell growth and migration, induction of apoptosis.[3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and to determine its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the overnight culture medium and replace it with a medium containing various concentrations of this compound or a vehicle control (DMSO at a final concentration not exceeding 0.1%).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][8]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).[1]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation to ensure all apoptotic cells are collected.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[10]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This protocol is used to detect changes in the expression of specific proteins (e.g., NR4A1, p-mTOR, mTOR, cleaved caspases) following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, dilutions to be optimized)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
6-well or 10 cm plates
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the other assays.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-NR4A1, anti-p-mTOR, anti-mTOR, anti-cleaved caspase-3) overnight at 4°C. Note: Optimal antibody dilutions should be determined empirically.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Experimental workflow for in vitro studies using this compound.
Caption: Simplified signaling pathway of this compound action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent Inhibition of Breast Cancer by Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diindolylmethane analogs bind NR4A1 and are NR4A1 antagonists in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nuclear Receptor 4A1 (NR4A1) Antagonists Induce ROS-dependent Inhibition of mTOR Signaling in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. protocols.io [protocols.io]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
Application Notes and Protocols for DIM-C-pPhOH in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH) is a potent antagonist of the nuclear receptor 4A1 (NR4A1), a transcription factor implicated in the progression of various cancers.[1][2][3] Overexpression of NR4A1 is observed in several tumor types, including breast, colon, lung, and pancreatic cancers, where it promotes pro-oncogenic pathways.[1][4] this compound exerts its anti-neoplastic effects by inhibiting NR4A1-regulated gene expression, leading to decreased cancer cell growth, migration, and induction of apoptosis.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in a mouse xenograft model, a critical preclinical step in evaluating its therapeutic potential.
Mechanism of Action
This compound functions as an NR4A1 antagonist, binding to its ligand-binding domain and inhibiting its transcriptional activity.[2][5] This antagonism disrupts several downstream signaling pathways crucial for tumor growth and survival. Key mechanisms include:
-
Inhibition of mTOR Signaling: this compound treatment can lead to the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and proliferation.[2][3][6]
-
Downregulation of Sp-Regulated Genes: The compound has been shown to decrease the expression of genes regulated by the Sp (Specificity protein) family of transcription factors, such as survivin, which are critical for cell survival.[2][5]
-
Induction of Apoptosis: By inhibiting pro-survival pathways and inducing cellular stress, this compound promotes programmed cell death in cancer cells.[3][4]
Data Presentation
In Vivo Efficacy of this compound in Mouse Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Dosage | Administration Route | Tumor Growth Inhibition | Reference |
| Breast Cancer | MDA-MB-231 | Athymic Nude | 15-30 mg/kg/day | - | 30-60% | [1] |
| Pancreatic Cancer | L3.6pL | Athymic Nude | 30 mg/kg/day | Oral Gavage | Significant | [4][7] |
| Renal Cancer | ACHN | Athymic Nude | 30 mg/kg/day | Oral Gavage | Significant | [3] |
| Lung Cancer | A549 | Athymic Nude | 30 mg/kg/day | Oral Gavage | Significant | [8] |
In Vitro Activity of this compound
| Cell Line | Cancer Type | IC50 (Cell Proliferation) | Reference |
| ACHN | Renal | 13.6 µM | [3] |
| 786-O | Renal | 13.0 µM | [3] |
| RKO | Colon | 21.2 µM | [2] |
| SW480 | Colon | 21.4 µM | [2] |
| Panc1 | Pancreatic | 11.35 µM | [4] |
| MiaPaCa-2 | Pancreatic | 13.87 µM | [4] |
| L3.6pL | Pancreatic | 15.61 µM | [4] |
Experimental Protocols
Mouse Xenograft Model Protocol
This protocol outlines the general procedure for establishing a subcutaneous xenograft model and subsequent treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, A549, L3.6pL)
-
Athymic nude mice (6-8 weeks old)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
This compound
-
Vehicle (e.g., corn oil)
-
Gavage needles
-
Calipers
-
Anesthetic
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. On the day of injection, harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 1 x 10^7 cells/mL. Keep cells on ice.
-
Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Once tumors reach the desired size, randomize the mice into control and treatment groups.
-
Drug Preparation and Administration: Prepare a stock solution of this compound in a suitable vehicle (e.g., corn oil). The final concentration should be such that the desired dose (e.g., 30 mg/kg) can be administered in a volume of 100-200 µL. Administer this compound or vehicle to the respective groups daily via oral gavage.
-
Monitoring and Endpoint: Continue treatment for the planned duration (e.g., 28-50 days).[3][4] Monitor tumor growth and the general health of the mice throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
Western Blot Analysis of Tumor Lysates
Materials:
-
Excised tumors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-NR4A1, anti-p-mTOR, anti-survivin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize the excised tumors in lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: this compound signaling pathway.
Caption: Mouse xenograft experimental workflow.
References
- 1. Potent Inhibition of Breast Cancer by Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. INACTIVATION OF THE ORPHAN NUCLEAR RECEPTOR TR3/Nur77 INHIBITS PANCREATIC CANCER CELL AND TUMOR GROWTH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Therapeutic potential of NR4A1 in cancer: Focus on metabolism [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Techniques for Assessing DIM-C-pPhOH-Induced Apoptosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH) is a potent antagonist of the nuclear receptor 4A1 (NR4A1, also known as Nur77 or TR3)[1][2]. NR4A1 is frequently overexpressed in various solid tumors and exhibits pro-oncogenic activities[3]. By antagonizing NR4A1, this compound disrupts key cellular pathways, leading to the induction of apoptosis in cancer cells, making it a promising candidate for anti-cancer drug development.
These application notes provide detailed protocols for assessing apoptosis induced by this compound. The methodologies cover the detection of key apoptotic markers and the elucidation of the underlying signaling pathways.
Mechanism of this compound-Induced Apoptosis
This compound-mediated antagonism of NR4A1 initiates a cascade of events culminating in apoptosis. The primary mechanism involves the induction of reactive oxygen species (ROS) and the inhibition of the mTOR signaling pathway[1][3]. Antagonism of NR4A1 by this compound leads to the downregulation of pro-reductant genes, resulting in ROS accumulation. This, in turn, can inhibit mTOR signaling, a key regulator of cell growth and survival. Ultimately, these events trigger the activation of the caspase cascade, leading to the execution of apoptosis.
Data Presentation: Efficacy of this compound
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound for cell growth inhibition in various cancer cell lines. This data is crucial for determining the appropriate concentration range for inducing apoptosis in experimental models.
| Cell Line | Cancer Type | IC50 (µM) for Cell Growth Inhibition (48h) | Reference |
| L3.6pL | Pancreatic Cancer | 11.35 | [4] |
| MiaPaCa-2 | Pancreatic Cancer | 13.87 | [4] |
| Panc1 | Pancreatic Cancer | 15.61 | [4] |
| RKO | Colon Cancer | 21.2 | [5] |
| SW480 | Colon Cancer | 21.4 | [5] |
Experimental Protocols
Here, we provide detailed protocols for two key assays to assess this compound-induced apoptosis: Annexin V/Propidium Iodide (PI) staining for flow cytometry and Western blotting for the detection of caspase and PARP cleavage.
Protocol 1: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This protocol allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a suitable density to reach 70-80% confluency at the time of treatment.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 10, 15, 20 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 18-24 hours)[4].
-
Cell Harvesting:
-
For adherent cells, gently collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells once with PBS.
-
Trypsinize the adherent cells and combine them with the collected supernatant.
-
For suspension cells, directly collect the cells.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour of staining.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Protocol 2: Western Blotting for Cleaved Caspase-3 and Cleaved PARP
This protocol detects the activation of executioner caspases and the cleavage of a key substrate, PARP, which are hallmarks of apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-cleaved caspase-3 (Asp175) antibody (e.g., Cell Signaling Technology, #9661, 1:1000 dilution)
-
Rabbit anti-cleaved PARP (Asp214) antibody (e.g., Cell Signaling Technology, #9541, 1:1000 dilution)
-
Antibody against a loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed and treat cells with this compound as described in Protocol 1.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10-15% gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (cleaved caspase-3 or cleaved PARP) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
The appearance of the cleaved fragments of caspase-3 (17/19 kDa) and PARP (89 kDa) indicates apoptosis induction.
-
Reprobe the membrane with a loading control antibody to ensure equal protein loading.
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Assessing Apoptosis
Caption: General workflow for assessing this compound-induced apoptosis.
References
- 1. Activation of nuclear TR3 (NR4A1) by a diindolylmethane analog induces apoptosis and proapoptotic genes in pancreatic cancer cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orphan Nuclear Receptor 4A1 (NR4A1) and Novel Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear Receptor 4A1 (NR4A1) Antagonists Induce ROS-dependent Inhibition of mTOR Signaling in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INACTIVATION OF THE ORPHAN NUCLEAR RECEPTOR TR3/Nur77 INHIBITS PANCREATIC CANCER CELL AND TUMOR GROWTH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing DIM-C-pPhOH in Combination Cancer Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH) is a potent antagonist of the nuclear receptor 4A1 (NR4A1), a key regulator of pro-oncogenic pathways in various cancers.[1][2][3][4] By inhibiting NR4A1, this compound has been shown to suppress cancer cell proliferation, induce apoptosis, and inhibit mTOR signaling, making it a promising candidate for cancer therapy.[1][5][6] These application notes provide a comprehensive overview of this compound's mechanism of action and offer detailed protocols for its investigation, both as a single agent and in prospective combination with other chemotherapy drugs.
While direct experimental evidence for this compound in combination with specific chemotherapy agents is emerging, its known mechanisms of action suggest a strong potential for synergistic effects. This document outlines investigational protocols to explore these combinations, providing a foundational framework for preclinical research.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the antagonism of NR4A1.[1][5][6] NR4A1 is frequently overexpressed in solid tumors, where it promotes cell growth, survival, and migration.[2][3] this compound binds to the ligand-binding domain of NR4A1, inhibiting its transcriptional activity.[4][7] This leads to a cascade of downstream effects, including:
-
Inhibition of mTOR Signaling: this compound treatment leads to the induction of sestrin 2 and activation of AMPKα, which in turn inhibits the mTOR signaling pathway. This pathway is crucial for cell growth and proliferation.[1][8]
-
Induction of Apoptosis: The compound induces apoptosis, as evidenced by increased Annexin V staining and cleavage of caspases 7 and 8 in cancer cells.[1]
-
Downregulation of Pro-Survival Genes: this compound inhibits the NR4A1-regulated expression of key survival proteins such as survivin and Bcl-2, as well as the epidermal growth factor receptor (EGFR).[1]
-
Induction of Cellular Stress: The compound promotes reactive oxygen species (ROS) and endoplasmic reticulum stress, contributing to its pro-apoptotic effects.[8]
The multifaceted mechanism of this compound provides a strong rationale for its use in combination with conventional chemotherapy. By targeting survival pathways, it may lower the threshold for apoptosis induction by cytotoxic agents and potentially overcome drug resistance.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo efficacy of this compound as a single agent in various cancer models.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Parameter | Value | Reference |
| ACHN | Kidney | IC50 (Proliferation) | 13.6 µM | [1] |
| 786-O | Kidney | IC50 (Proliferation) | 13.0 µM | [1] |
| RKO | Colon | IC50 (Growth) | 21.2 µM | [4] |
| SW480 | Colon | IC50 (Growth) | 21.4 µM | [4] |
| Rh30 | Rhabdomyosarcoma | IC50 (Growth) | ~15 µM | [1] |
| RD | Rhabdomyosarcoma | IC50 (Growth) | ~29 µM | [1] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Outcome | Reference |
| Kidney Cancer Xenograft (ACHN cells) | 30 mg/kg, oral gavage, daily for 50 days | Significant inhibition of tumor growth | [1] |
| Breast Cancer Xenograft (MDA-MB-231 cells) | 15-30 mg/kg/day | 30-60% inhibition of tumor growth | [2] |
| Rhabdomyosarcoma Xenograft (Rh30 cells) | 40 mg/kg/day for 28 days | Significant inhibition of tumor growth | [1] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound.
References
- 1. Nuclear receptor 4A1 (NR4A1) as a drug target for treating rhabdomyosarcoma (RMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Event: the nuclear orphan receptor nr4a1 as drug target for cancer chemotherapy | The Huck Institutes (en-US) [huck.psu.edu]
- 3. Potent Inhibition of Breast Cancer by Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resveratrol Binds Nuclear Receptor 4A1 (NR4A1) and Acts as an NR4A1 Antagonist in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Diindolylmethane analogs bind NR4A1 and are NR4A1 antagonists in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nuclear Receptor 4A1 (NR4A1) Antagonists Induce ROS-dependent Inhibition of mTOR Signaling in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying NR4A1-Regulated Gene Expression using DIM-C-pPhOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear receptor subfamily 4 group A member 1 (NR4A1), also known as Nur77 or TR3, is an orphan nuclear receptor that plays a pivotal role in cell proliferation, apoptosis, and migration.[1] Its overexpression has been linked to poor prognosis in several cancers, making it a promising therapeutic target.[2] 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH) is a potent antagonist of NR4A1.[3] By binding to the ligand-binding domain of NR4A1, this compound inhibits its transcriptional activity, leading to the modulation of NR4A1-regulated gene expression and subsequent anti-cancer effects.[4][5] These application notes provide a comprehensive overview of the use of this compound as a tool to study NR4A1 signaling and include detailed protocols for key experimental assays.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Exposure Time | Reference |
| ACHN | Renal Cell Carcinoma | Cell Proliferation | 13.6 | 24 hours | [3][6] |
| 786-O | Renal Cell Carcinoma | Cell Proliferation | 13.0 | 24 hours | [3][6] |
| RKO | Colon Cancer | Cell Growth | 21.2 | 48 hours | [4] |
| SW480 | Colon Cancer | Cell Growth | 21.4 | 48 hours | [4] |
| RH30 | Rhabdomyosarcoma | Cell Growth | ~15-20 | 24 hours | [2] |
| RD | Rhabdomyosarcoma | Cell Growth | ~20-25 | 24 hours | [2] |
Table 2: Effective Concentrations of this compound for Various In Vitro Effects
| Cell Line(s) | Effect | Concentration (µM) | Exposure Time | Reference |
| ACHN, 786-O | Inhibition of NR4A1-regulated gene expression (survivin, bcl-2, EGFR) | 15-20 | 24 hours | [3][6] |
| ACHN, 786-O | Induction of Apoptosis (Annexin V staining, caspase 7/8 cleavage) | 20 | 24 hours | [3][6] |
| ACHN, 786-O | Inhibition of mTOR signaling | 15-20 | 24 hours | [6] |
| MCF7, MDA-MB-231, SKBR3 | Decreased β1-integrin expression and migration | Not specified | Not specified | [6] |
| RD | Inhibition of NR4A1-dependent transactivation | 15 | Not specified | [1] |
| RD, Rh30 | Staining of nuclear NR4A1 | 20 | 24 hours | [1] |
| MDA-MB-231, SKBR3 | Induction of p21, SERPINB5, GADD45α | 15-20 | 24 hours | [7] |
Signaling Pathways and Experimental Workflows
References
- 1. Nuclear receptor 4A1 (NR4A1) as a drug target for treating rhabdomyosarcoma (RMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chromatin immunoprecipitation (ChIP) analysis [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. An optimized two-step chromatin immunoprecipitation protocol to quantify the associations of two separate proteins and their common target DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
Application Notes and Protocols for Evaluating mTOR Inhibition by DIM-C-pPhOH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for evaluating the inhibitory effects of DIM-C-pPhOH on the mTOR signaling pathway. The information is intended for researchers in cell biology, cancer biology, and drug development.
Introduction
1,1-bis(3′-indolyl)-1-(p-hydroxyphenyl)methane (this compound) is a potent antagonist of the nuclear receptor 4A1 (NR4A1). Its mechanism of action involves the indirect inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival. In cancer cells expressing wild-type p53, this compound-mediated NR4A1 antagonism leads to the activation of a p53/sestrin2/AMPKα signaling axis, which in turn suppresses mTOR activity[1][2]. This document outlines key experimental methods to characterize and quantify the inhibitory effects of this compound on the mTOR pathway.
Mechanism of Action: this compound-Induced mTOR Inhibition
This compound functions as an antagonist of NR4A1, a nuclear receptor often overexpressed in various cancers. The antagonism of NR4A1 by this compound initiates a signaling cascade that culminates in the inhibition of mTORC1. In p53-positive cells, this process involves the activation of p53, leading to the upregulation of sestrin 2. Sestrin 2, in turn, activates AMP-activated protein kinase (AMPKα), a key negative regulator of mTORC1. Activated AMPKα phosphorylates and activates the TSC2 tumor suppressor, which then inhibits the small GTPase Rheb, a critical activator of mTORC1. The inhibition of mTORC1 leads to reduced phosphorylation of its downstream effectors, p70S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately resulting in decreased protein synthesis and cell proliferation[1][2][3].
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory effect of this compound on cell viability and proliferation is a key indicator of its potential as a therapeutic agent. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |
| RKO | Colon Cancer | 48 hours | 21.2 | [1] |
| SW480 | Colon Cancer | 48 hours | 21.4 | [1] |
| ACHN | Renal Cancer | Not specified | 13.6 | [4] |
| 786-O | Renal Cancer | Not specified | 13.0 | [4] |
Experimental Protocols
The following protocols are essential for evaluating the mTOR inhibitory activity of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the IC50 value of this compound in a given cell line.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control (DMSO) to the wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for mTOR Pathway Proteins
Objective: To assess the phosphorylation status of key mTOR pathway proteins upon treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, anti-p-4E-BP1, anti-4E-BP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To determine if this compound induces apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described for Western blotting.
-
Collect both adherent and floating cells and wash them with PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for investigating the mTOR inhibitory effects of this compound. By employing these methods, researchers can effectively characterize the mechanism of action and quantify the potency of this compound, thereby facilitating its further development as a potential therapeutic agent. The indirect inhibition of the mTOR pathway through NR4A1 antagonism represents a novel approach in cancer therapy, and a thorough evaluation using these standardized methods is crucial for advancing our understanding of this compound's therapeutic potential.
References
- 1. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear Receptor 4A1 (NR4A1) Antagonists Induce ROS-dependent Inhibition of mTOR Signaling in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTORC1 signaling and the metabolic control of cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
protocol for solubilizing and storing DIM-C-pPhOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
DIM-C-pPhOH, also known as 1,1-Bis(3'-indolyl)-1-(p-hydroxyphenyl)methane, is a potent antagonist of the nuclear receptor 4A1 (NR4A1), commonly known as Nur77 or TR3.[1][2][3] As an antagonist, this compound inhibits the pro-oncogenic activities of NR4A1, making it a valuable research tool for studying cellular processes such as apoptosis, cell migration, and stress responses.[4] In various cancer cell lines, this compound has been shown to promote apoptosis through the induction of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress, and to inhibit transforming growth factor-beta (TGF-β)-induced cell migration.[1] These characteristics make it a compound of significant interest in cancer research and drug development.
Proper solubilization and storage of this compound are critical for maintaining its biological activity and ensuring experimental reproducibility. This document provides a detailed protocol for the effective solubilization and storage of this compound, along with a summary of its key chemical and physical properties.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 338.408 g/mol | [1][3] |
| Molecular Formula | C₂₃H₁₈N₂O | [1][3] |
| CAS Number | 151358-47-3 | [1][3] |
| Purity | ≥98% | [1][3] |
| Maximum Solubility in DMSO | 100 mM | [1][3][5] |
| Maximum Solubility in Ethanol | 100 mM | [1][3][5] |
| Appearance | Off-white to pink solid | [6][7] |
Experimental Protocols
Safety Precautions
Before handling this compound, it is essential to review the Safety Data Sheet (SDS) and adhere to standard laboratory safety practices.[8] This includes wearing appropriate personal protective equipment (PPE) such as a lab coat, safety glasses, and gloves. Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of the powder.[8] Avoid direct contact with skin and eyes.[8]
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (solid)
-
Anhydrous or high-purity DMSO (freshly opened to minimize moisture absorption)
-
Sterile, conical-bottom polypropylene or glass vial
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound and the DMSO to come to room temperature before opening to prevent condensation.
-
Weighing the Compound: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.384 mg of this compound (Mass = Molarity x Volume x Molecular Weight).
-
Dissolving the Compound:
-
Add the weighed this compound to a sterile vial.
-
Add the appropriate volume of fresh, high-purity DMSO. For a 10 mM stock solution, if you weighed 3.384 mg, you would add 1 mL of DMSO.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
-
Aiding Solubilization (if necessary): If the compound does not fully dissolve, you can gently warm the solution in a water bath (up to 60°C) or use a sonicator for short bursts until the solution is clear.[6] Visually inspect the solution to ensure there are no visible particles.
-
Storage of Stock Solution:
Protocol for Preparation of a Working Solution
This protocol describes the dilution of the 10 mM stock solution to a final working concentration for cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or buffer
-
Sterile microcentrifuge tubes or other suitable containers
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Thaw the 10 mM this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your experimental volume. For example, to prepare 1 mL of a 20 µM working solution, you would add 2 µL of the 10 mM stock solution to 998 µL of cell culture medium.
-
The formula C1V1 = C2V2 can be used for this calculation (C1 = initial concentration, V1 = initial volume, C2 = final concentration, V2 = final volume).
-
-
Prepare Working Solution: Add the calculated volume of the this compound stock solution to the appropriate volume of pre-warmed cell culture medium or buffer. Mix gently by pipetting up and down.
-
Immediate Use: It is recommended to use the freshly prepared working solution immediately for your experiments.
Signaling Pathway
This compound functions as an antagonist of the nuclear receptor NR4A1 (Nur77). This antagonism disrupts the pro-survival and pro-migration signaling typically mediated by NR4A1, leading to anti-cancer effects. The diagram below illustrates the key signaling pathways influenced by this compound.
Caption: Signaling pathways affected by this compound antagonism of NR4A1.
Experimental Workflow
The following diagram outlines the general workflow for preparing and using this compound in a typical cell-based experiment.
Caption: General workflow for preparing and using this compound.
References
- 1. Integrating the mechanisms of apoptosis induced by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 3. papalab.ucsf.edu [papalab.ucsf.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. bio-techne.com [bio-techne.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. adooq.com [adooq.com]
- 10. Mediators of endoplasmic reticulum stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application of DIM-C-pPhOH in Breast Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane, commonly known as DIM-C-pPhOH, is a potent antagonist of the nuclear receptor 4A1 (NR4A1).[1][2] NR4A1 is frequently overexpressed in breast tumors and plays a significant role in promoting cancer cell proliferation, survival, migration, and invasion.[1][3] As an antagonist, this compound effectively inhibits the pro-oncogenic functions of NR4A1, making it a valuable tool for preclinical breast cancer research and a potential candidate for therapeutic development. This document provides detailed application notes and protocols for the use of this compound in breast cancer research models.
Mechanism of Action
This compound exerts its anti-cancer effects by binding to the ligand-binding domain of NR4A1 and inhibiting its transcriptional activity. This leads to the modulation of various downstream signaling pathways implicated in breast cancer progression. Key mechanistic actions include:
-
Inhibition of Cell Growth and Proliferation: this compound treatment leads to a significant decrease in breast cancer cell proliferation.[1]
-
Induction of Apoptosis: The compound induces programmed cell death in breast cancer cells.[1]
-
Suppression of Cell Migration and Invasion: this compound has been shown to inhibit the migratory and invasive potential of breast cancer cells.
-
Modulation of Gene Expression: It alters the expression of NR4A1-regulated genes, leading to the downregulation of pro-oncogenic proteins such as β1-integrin and thioredoxin domain containing 5 (TXNDC5), and the upregulation of tumor suppressor proteins like p21, SERPINB5, and GADD45α.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound and its analogs in breast cancer research models.
| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | Protein Expression (β1-integrin, TXNDC5) | ≥10-15 µM | [1][3] |
| SKBR3 | HER2-Positive Breast Cancer | Protein Expression (β1-integrin, TXNDC5) | ≥10-15 µM | [1][3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Protein Expression (p21, SERPINB5, GADD45α) | 15-20 µM | [3][4] |
| SKBR3 | HER2-Positive Breast Cancer | Protein Expression (p21, SERPINB5, GADD45α) | 15-20 µM | [3][4] |
| ACHN | Renal Cell Carcinoma | Cell Proliferation | IC50: 13.6 µM | [1][5] |
| 786-O | Renal Cell Carcinoma | Cell Proliferation | IC50: 13.0 µM | [1][5] |
| RKO | Colon Cancer | Cell Growth | IC50: 21.2 µM (48h) | [6] |
| SW480 | Colon Cancer | Cell Growth | IC50: 21.4 µM (48h) | [6] |
| Animal Model | Cancer Type | Compound | Dosage | Tumor Growth Inhibition | Citation |
| Athymic Nude Mice (MDA-MB-231 Xenograft) | Triple-Negative Breast Cancer | This compound | 15-30 mg/kg/day | 30-60% | [3] |
| Athymic Nude Mice (MDA-MB-231 Xenograft) | Triple-Negative Breast Cancer | Buttressed Analog (this compound-3-Cl-5-OCH3) | ~2 mg/kg/day | >10-fold more potent than this compound | [3] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol outlines the procedure for determining the cytotoxic effect of this compound on breast cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, SKBR3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the breast cancer cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should not exceed 0.1%.
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis
This protocol describes the detection of changes in protein expression in breast cancer cells treated with this compound.
Materials:
-
Breast cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NR4A1, anti-β1-integrin, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize them to a loading control (e.g., β-actin).
-
In Vivo Orthotopic Xenograft Model
This protocol details the procedure for evaluating the in vivo efficacy of this compound in an orthotopic breast cancer xenograft model using MDA-MB-231 cells.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
MDA-MB-231 cells
-
Matrigel
-
This compound
-
Vehicle for administration (e.g., corn oil)
-
Calipers for tumor measurement
Protocol:
-
Cell Preparation and Implantation:
-
Harvest MDA-MB-231 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2.5 x 10⁷ cells/mL.
-
Anesthetize the mice and inject 100 µL of the cell suspension (2.5 x 10⁶ cells) into the mammary fat pad.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor the mice for tumor formation. Once the tumors are palpable and reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 15-30 mg/kg) or vehicle daily via oral gavage or intraperitoneal injection.
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue the treatment for the specified duration (e.g., 21-28 days) or until the tumors in the control group reach the maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis, such as western blotting or immunohistochemistry, to assess the in vivo effects of this compound on the target proteins.
-
Visualizations
Caption: Signaling pathway of this compound in breast cancer cells.
Caption: Experimental workflow for evaluating this compound.
Caption: Logical relationship of this compound's anti-cancer effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Bis-Indole-Derived NR4A1 Antagonist Induces PD-L1 Degradation and Enhances Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent Inhibition of Breast Cancer by Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Rapid In Vivo Metabolism of DIM-C-pPhOH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the rapid in vivo metabolism of the NR4A1 antagonist, DIM-C-pPhOH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its metabolism a concern?
A1: this compound, or 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane, is a potent antagonist of the nuclear receptor 4A1 (NR4A1). NR4A1 is a key regulator of various cellular processes, and its dysregulation is implicated in several cancers. While this compound shows significant promise in preclinical cancer models, its therapeutic potential is limited by its rapid metabolism in vivo, leading to low serum levels and reduced efficacy.[1]
Q2: What is the primary metabolic pathway responsible for the rapid clearance of this compound?
A2: The primary route of metabolism for this compound is the conjugation of its phenolic hydroxyl group. This process, mainly through glucuronidation and sulfation, increases the water solubility of the compound, facilitating its rapid excretion from the body. This rapid clearance is a common challenge for phenolic compounds in drug development.
Q3: What are "buttressed analogs" and how do they address the rapid metabolism of this compound?
A3: "Buttressed analogs" are derivatives of this compound that have been chemically modified to hinder the metabolic conjugation of the hydroxyl group. This is typically achieved by introducing substituents at the ortho positions (3' and 5') of the p-hydroxyphenyl ring.[1] These "buttressing" groups create steric hindrance, making it more difficult for metabolic enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) to access and modify the hydroxyl group. This structural modification leads to improved metabolic stability and, consequently, enhanced in vivo potency.[1]
Q4: Have buttressed analogs shown improved efficacy in preclinical models?
A4: Yes, several buttressed analogs of this compound have demonstrated significantly greater potency in both in vitro and in vivo cancer models. For instance, analogs with chloro, bromo, and methoxy substituents at the 3' and 5' positions of the phenyl ring have shown potent inhibition of tumor growth in breast cancer xenograft models at doses considerably lower than that required for this compound.[1]
Troubleshooting Guides
Problem 1: Low in vivo efficacy of this compound despite promising in vitro activity.
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Possible Cause: Rapid in vivo metabolism through conjugation of the phenolic hydroxyl group. Pharmacokinetic studies have indicated that this compound exhibits low serum levels and is rapidly metabolized.[1]
-
Troubleshooting Steps:
-
Confirm Metabolic Instability: Conduct in vitro metabolic stability assays using liver microsomes or S9 fractions to quantify the rate of metabolism.
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Consider Buttressed Analogs: Synthesize or procure buttressed analogs of this compound with substituents at the 3' and/or 5' position of the p-hydroxyphenyl ring.
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In Vivo Efficacy Comparison: Perform a comparative in vivo study to evaluate the efficacy of the buttressed analog(s) against the parent this compound. The expectation is that the buttressed analogs will exhibit greater potency at lower doses.[1]
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Problem 2: Difficulty in synthesizing buttressed analogs of this compound.
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Possible Cause: Suboptimal reaction conditions for the condensation of indole with the substituted p-hydroxybenzaldehyde.
-
Troubleshooting Steps:
-
Catalyst Selection: The synthesis of bis(indolyl)methanes is typically acid-catalyzed. A variety of catalysts can be employed, including Lewis acids (e.g., InCl₃, Sc(OTf)₃) or protic acids. More environmentally friendly and reusable catalysts like NiSO₄·6H₂O have also been reported to be effective.[2]
-
Solvent and Temperature: The reaction is often carried out in solvents like ethanol at room temperature.[2] Optimization of the solvent and temperature may be necessary depending on the specific aldehyde used.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time.[2]
-
Purification: After the reaction is complete, the catalyst is typically removed by filtration, and the product is purified from the crude mixture, often by recrystallization from a suitable solvent like ethanol.[2][3]
-
Data Presentation
Table 1: In Vivo Efficacy of this compound and a Buttressed Analog in a Mouse Xenograft Model of Breast Cancer
| Compound | Dose (mg/kg/day) | Tumor Growth Inhibition | Reference |
| This compound | 15-30 | 30-60% | [1] |
| This compound-3-Cl-5-OCH₃ | 2 | Significant | [1] |
| This compound-3-Cl-5-OCH₃ | 5 | Potent | [1] |
| This compound-3-Cl-5-OCH₃ | 10 | Potent | [1] |
Experimental Protocols
Synthesis of Buttressed Analogs of this compound (General Procedure)
This protocol is a general guideline based on the synthesis of bis(indolyl)methanes.
Materials:
-
Indole
-
Substituted p-hydroxybenzaldehyde (e.g., 3-chloro-4-hydroxy-5-methoxybenzaldehyde)
-
Catalyst (e.g., NiSO₄·6H₂O)
-
Ethanol
-
Chloroform
Procedure:
-
In a round-bottom flask, dissolve the substituted p-hydroxybenzaldehyde (1 mmol) and indole (2 mmol) in ethanol.
-
Add a catalytic amount of NiSO₄·6H₂O (e.g., 0.1 mmol).
-
Stir the mixture magnetically at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a suitable solvent system (e.g., petroleum ether and ethyl acetate, 9:1).
-
Once the reaction is complete, add chloroform to the reaction mixture.
-
Filter the mixture to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield the purified buttressed analog.
In Vitro Metabolic Stability Assay using Liver Microsomes
This is a general protocol for assessing the metabolic stability of a compound.
Materials:
-
Test compound (this compound or analog)
-
Liver microsomes (from the species of interest, e.g., mouse, human)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.
Mandatory Visualizations
Caption: Metabolic fate of this compound via conjugation.
Caption: Logic for developing buttressed analogs.
Caption: Simplified NR4A1 signaling in cancer.
References
Technical Support Center: Optimizing DIM-C-pPhOH Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with DIM-C-pPhOH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane, is a potent antagonist of the nuclear receptor 4A1 (NR4A1), also known as Nur77 or TR3.[1][2][3][4][5] It functions by directly binding to the ligand-binding domain of NR4A1, thereby inhibiting its transcriptional activity.[1][5] This antagonism leads to the modulation of various downstream signaling pathways involved in cell growth, proliferation, apoptosis, and migration.[2][5][6]
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used in cancer research to study the role of NR4A1 in various malignancies. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and suppress tumor growth in preclinical models of breast, colon, pancreatic, lung, and kidney cancer, as well as rhabdomyosarcoma.[1][2][6][7][8] It is also used to investigate NR4A1-regulated signaling pathways, such as the mTOR pathway.[2][5]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO and ethanol, typically up to 100 mM.[4][9] For long-term storage, it is recommended to store the lyophilized powder at -20°C, where it is stable for up to 36 months.[10] Once dissolved, stock solutions should be stored at -20°C and used within one month to maintain potency. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[10]
Q4: What is the typical effective concentration range for this compound in cell culture experiments?
A4: The effective concentration of this compound can vary depending on the cell line and the specific biological endpoint being measured. Generally, concentrations in the range of 7.5 µM to 22.5 µM are used in cell culture experiments to inhibit cell proliferation and induce apoptosis.[2][8] For instance, IC50 values (the concentration that inhibits 50% of cell growth) have been reported to be around 13.0 µM to 21.4 µM in various cancer cell lines.[1][2][3]
Troubleshooting Guides
Issue 1: Low or No Efficacy of this compound
| Possible Cause | Troubleshooting Step |
| Degraded Compound | Ensure proper storage of both lyophilized powder (-20°C, desiccated) and stock solutions (-20°C, protected from light).[10] Avoid multiple freeze-thaw cycles by preparing aliquots. |
| Incorrect Concentration | Verify calculations for stock solution and final working concentrations. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. |
| Cell Line Resistance | Some cell lines may be less sensitive to NR4A1 antagonism. Confirm NR4A1 expression in your cell line via Western blot or qPCR. Consider using a different cell line with known NR4A1 expression. |
| Suboptimal Treatment Duration | The effects of this compound can be time-dependent. An exposure time of 24 to 72 hours is often required to observe significant effects on cell proliferation and apoptosis.[1] |
| Solubility Issues | If precipitation is observed in the media, ensure the final DMSO concentration is not toxic to the cells (typically <0.5%). Gentle warming or sonication can aid in dissolution.[2] |
Issue 2: High Cell Toxicity or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Concentration Too High | Perform a dose-response curve to identify the lowest effective concentration that produces the desired effect with minimal toxicity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells. Run a vehicle control (media with solvent only) to assess solvent toxicity. |
| Contamination | Ensure aseptic techniques are followed during stock solution preparation and cell culture experiments to rule out contamination as a source of toxicity. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference |
| RKO | Colon Cancer | 21.2 | 48 hours | [1] |
| SW480 | Colon Cancer | 21.4 | 48 hours | [1] |
| ACHN | Kidney Cancer | 13.6 | Not Specified | [2][3][11] |
| 786-O | Kidney Cancer | 13.0 | Not Specified | [2][3][11] |
| RH30 | Rhabdomyosarcoma | ~15-20 | 24 hours | [8] |
| RD | Rhabdomyosarcoma | >20 | 24 hours | [8] |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Proliferation Assay (e.g., MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium. A typical concentration range to test would be 0, 1, 5, 10, 20, 40, and 80 µM.
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using a suitable software.
Protocol 2: Assessment of Apoptosis by Western Blot for Cleaved Caspase-3
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Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., 20 µM) for 24 hours. Include a vehicle control.
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Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the cleaved caspase-3 band indicates apoptosis.
Visualizations
Caption: Signaling pathway of this compound as an NR4A1 antagonist.
Caption: General experimental workflow for optimizing this compound.
References
- 1. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. rndsystems.com [rndsystems.com]
- 5. Diindolylmethane analogs bind NR4A1 and are NR4A1 antagonists in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent Inhibition of Breast Cancer by Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. INACTIVATION OF THE ORPHAN NUCLEAR RECEPTOR TR3/Nur77 INHIBITS PANCREATIC CANCER CELL AND TUMOR GROWTH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclear receptor 4A1 (NR4A1) as a drug target for treating rhabdomyosarcoma (RMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Nerve Growth Factor IB-like Receptors | Tocris Bioscience [tocris.com]
- 10. adooq.com [adooq.com]
- 11. selleckchem.com [selleckchem.com]
Technical Support Center: Addressing Off-Target Effects of DIM-C-pPhOH
Welcome to the technical support center for researchers using DIM-C-pPhOH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and confidently interpret your results by addressing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an antagonist of the nuclear receptor 4A1 (NR4A1), also known as Nur77 or TR3.[1][2] It functions by binding to the ligand-binding domain of NR4A1, thereby inhibiting its transcriptional activity.[2][3] This antagonism leads to the modulation of genes involved in cell proliferation, survival, and migration.[4][5]
Q2: Are the observed effects of this compound, such as apoptosis and mTOR signaling inhibition, on-target or off-target?
The induction of apoptosis and inhibition of mTOR signaling are considered on-target effects resulting from the antagonism of NR4A1.[1][2][6] NR4A1 is known to regulate pro-oncogenic pathways, and its inhibition by this compound leads to these downstream cellular responses in various cancer cell lines.[4][5]
Q3: What are the potential off-target effects of this compound?
While many of the observed effects of this compound are consistent with NR4A1 antagonism, the possibility of off-target effects should always be considered. Potential off-target effects could include interactions with other structurally related nuclear receptors or other cellular proteins. However, current literature primarily focuses on the consequences of NR4A1 inhibition, such as the induction of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress, as part of the on-target mechanism of action.[4][6]
Q4: How can I be sure that the effects I'm observing are due to NR4A1 antagonism and not off-target effects?
To confirm that the observed effects are mediated by NR4A1, it is crucial to perform rigorous control experiments. The gold standard is to use a genetic knockdown or knockout of NR4A1. If the effect of this compound is diminished or absent in NR4A1-deficient cells, it strongly suggests an on-target mechanism.[2][6][7] Additionally, comparing the effects of this compound with a structurally similar but biologically inactive analog can help to rule out non-specific effects.
Q5: What is a suitable concentration range for using this compound in cell culture experiments?
The effective concentration of this compound can vary between cell lines. For example, IC50 values for cell proliferation are reported to be around 13.6 µM in ACHN cells and 13.0 µM in 786-O cells.[1] In other studies, concentrations between 15-20 µM have been used to observe effects on gene expression and apoptosis.[1][4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Troubleshooting Guide
This guide provides solutions to common issues encountered when using this compound, with a focus on distinguishing on-target from potential off-target effects.
| Problem | Possible Cause | Suggested Solution |
| High cellular toxicity observed at expected effective concentrations. | 1. Cell line is highly sensitive. 2. Off-target cytotoxicity. 3. Solvent toxicity. | 1. Perform a detailed dose-response curve to identify a narrower effective and non-toxic concentration range. 2. Use NR4A1 knockdown/knockout cells to see if the toxicity is NR4A1-dependent. 3. Ensure the final solvent concentration (e.g., DMSO) is consistent across all treatments and is at a non-toxic level for your cells. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions. 2. Degradation of this compound stock solution. 3. Cell passage number affecting phenotype. | 1. Standardize cell seeding density, growth phase, and treatment duration. 2. Prepare fresh dilutions from a frozen stock for each experiment. Store stock solutions at -20°C or -80°C as recommended.[1] 3. Use cells within a consistent and low passage number range. |
| Observed phenotype does not match published data. | 1. Different cell line-specific responses. 2. Potential off-target effect is dominant in your cell line. 3. Reagent quality. | 1. Confirm the expression level of NR4A1 in your cell line. 2. Perform NR4A1 knockdown to verify if the phenotype is on-target. 3. Purchase this compound from a reputable supplier and verify its purity. |
| Unsure if downstream signaling is a direct or indirect effect of NR4A1 antagonism. | 1. Complex signaling cascades. | 1. Perform a time-course experiment to distinguish early (potentially direct) from late (potentially indirect) events. 2. Use specific inhibitors for downstream pathways to dissect the signaling cascade. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| ACHN (Renal Cancer) | Cell Proliferation | IC50 | 13.6 µM | [1] |
| 786-O (Renal Cancer) | Cell Proliferation | IC50 | 13.0 µM | [1] |
| Panc1 (Pancreatic Cancer) | Cell Proliferation | IC50 (48h) | 11.35 µM | [7] |
| MiaPaCa-2 (Pancreatic Cancer) | Cell Proliferation | IC50 (48h) | 13.87 µM | [7] |
| L3.6pl (Pancreatic Cancer) | Cell Proliferation | IC50 (48h) | 15.61 µM | [7] |
| RKO (Colon Cancer) | Cell Proliferation | IC50 (48h) | 21.2 µM | [3] |
| SW480 (Colon Cancer) | Cell Proliferation | IC50 (48h) | 21.4 µM | [3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosage | Effect | Reference |
| Athymic Nude Mice | Renal Cancer Xenograft | 30 mg/kg (oral gavage, daily) | Significant inhibition of tumor growth | [1] |
| Orthotopic Mouse Model | Pancreatic Cancer | 30 mg/kg/day | Inhibition of tumor growth and induction of apoptosis | [7] |
Experimental Protocols
Protocol 1: Validating On-Target Effects using NR4A1 Knockdown
This protocol describes how to confirm that the cellular effects of this compound are mediated through NR4A1.
Materials:
-
Your cell line of interest
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siRNA targeting NR4A1 (and a non-targeting control siRNA)
-
Lipofectamine RNAiMAX or similar transfection reagent
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Opti-MEM or other serum-free medium
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Complete growth medium
-
This compound
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Reagents for your specific downstream assay (e.g., cell viability, apoptosis, Western blot)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Transfection:
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For each well, dilute NR4A1 siRNA or control siRNA in Opti-MEM.
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In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM.
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Combine the diluted siRNA and Lipofectamine solutions and incubate for 10-20 minutes at room temperature to allow complex formation.
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Add the siRNA-lipid complexes to the cells.
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Incubate for 48-72 hours to allow for NR4A1 knockdown.
-
-
This compound Treatment:
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After the incubation period for knockdown, replace the medium with fresh complete medium containing either this compound at the desired concentration or vehicle control (e.g., DMSO).
-
-
Endpoint Analysis:
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Incubate for the desired treatment duration (e.g., 24-48 hours).
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Harvest cells and perform your downstream analysis (e.g., Western blot to confirm NR4A1 knockdown and analyze downstream targets, apoptosis assay, or cell viability assay).
-
-
Data Interpretation: Compare the effect of this compound in cells treated with control siRNA versus NR4A1 siRNA. A significantly reduced effect in the NR4A1 knockdown cells indicates an on-target mechanism.
Protocol 2: Western Blot Analysis of NR4A1-Regulated Proteins
This protocol details how to assess the impact of this compound on the expression of proteins known to be regulated by NR4A1.
Materials:
-
Cells treated with this compound and control
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-NR4A1, anti-Bcl-2, anti-survivin, anti-p-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Lysis: Lyse treated and control cells with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare lysates with Laemmli buffer. Boil samples for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature, then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect chemiluminescence using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Simplified signaling pathway of this compound as an NR4A1 antagonist.
Caption: Experimental workflow for validating on-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Diindolylmethane analogs bind NR4A1 and are NR4A1 antagonists in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent Inhibition of Breast Cancer by Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 6. Nuclear receptor 4A1 (NR4A1) as a drug target for treating rhabdomyosarcoma (RMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. INACTIVATION OF THE ORPHAN NUCLEAR RECEPTOR TR3/Nur77 INHIBITS PANCREATIC CANCER CELL AND TUMOR GROWTH - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of DIM-C-pPhOH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the bioavailability of the NR4A1 antagonist, 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH), for in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a methylene-substituted bis-indole derivative that functions as an antagonist of the nuclear receptor 4A1 (NR4A1), also known as Nur77 or TR3.[1][2] NR4A1 is overexpressed in various cancers and promotes cell proliferation, survival, and migration.[2][3] this compound inhibits the pro-oncogenic activities of NR4A1, leading to decreased cancer cell growth, induction of apoptosis, and inhibition of signaling pathways like mTOR.[1][3][4]
Q2: I am observing high variability and low efficacy in my in vivo studies with this compound. What are the likely causes?
A2: High variability and low efficacy are often linked to the poor oral bioavailability of this compound. This is primarily due to its low aqueous solubility and rapid metabolism in the body.[2] An inconsistent formulation or administration technique can also contribute to these issues. Utilizing bioavailability-enhancing formulations is crucial for achieving consistent and reliable results.
Q3: What are the most promising strategies to improve the oral bioavailability of this compound?
A3: Several formulation strategies can significantly enhance the oral bioavailability of poorly soluble compounds like this compound. The most common and effective approaches include:
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Self-Microemulsifying Drug Delivery Systems (SMEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water microemulsion in the gastrointestinal tract, enhancing drug solubilization and absorption.
-
Nanostructured Lipid Carriers (NLCs): A second generation of lipid nanoparticles that are composed of a blend of solid and liquid lipids, offering high drug loading and stability.
-
Polymer-Based Nano-formulations: Using polymers like Pluronic F-127 to create micelles that encapsulate the drug, thereby increasing its solubility and stability.
Q4: Can I use a simple suspension of this compound in corn oil for my in vivo experiments?
A4: While administration of this compound in corn oil via oral gavage has been reported in some studies, this simple suspension may lead to low and variable absorption due to the compound's poor solubility.[1][5] For more consistent and reproducible results, especially in efficacy studies, it is highly recommended to use a bioavailability-enhancing formulation.
Q5: Are there any structural modifications to this compound that can improve its in vivo performance?
A5: Yes, the synthesis of "buttressed analogs" of this compound has been shown to increase its potency. These analogs have substituents ortho to the hydroxyl group, which are thought to decrease the rate of metabolic conjugation, thereby prolonging the compound's activity in vivo.[2]
Troubleshooting Guides
Issue 1: Drug Precipitation in Formulation During Preparation or Storage
| Possible Cause | Troubleshooting Steps |
| Drug concentration exceeds solubility in the chosen excipients. | 1. Reduce the concentration of this compound in the formulation. 2. Screen for alternative oils, surfactants, or co-solvents with higher solubilizing capacity for this compound. 3. Gently warm the mixture during preparation to aid dissolution, but be mindful of the compound's stability at higher temperatures. |
| Incompatibility between this compound and excipients. | 1. Review the chemical properties of all components. Indole-based compounds can sometimes interact with certain excipients. 2. Prepare small test batches with different excipient combinations to identify any incompatibilities. |
| Temperature fluctuations during storage. | 1. Store the formulation at a constant, controlled temperature as determined during stability studies. 2. If using a formulation that is sensitive to cold (e.g., some SMEDDS), avoid refrigeration unless specified. |
Issue 2: Inconsistent Pharmacokinetic Data (High Standard Deviation in Cmax and AUC)
| Possible Cause | Troubleshooting Steps |
| Inhomogeneous dosing suspension. | 1. Ensure the formulation is thoroughly mixed before each administration. 2. If using a suspension, maintain continuous stirring during the dosing period to prevent settling. |
| Inaccurate oral gavage technique. | 1. Ensure all personnel are properly trained and use a consistent technique. 2. Verify the correct placement of the gavage needle to avoid accidental administration into the lungs. 3. Administer the dose at a slow and steady rate. |
| Interaction with food (for non-fasted animals). | 1. Standardize the feeding schedule of the animals. 2. Consider fasting the animals before dosing, if appropriate for the study design, as food can alter gastrointestinal conditions and affect drug absorption. |
Issue 3: Low In Vivo Efficacy Despite Using an Enhanced Formulation
| Possible Cause | Troubleshooting Steps |
| Suboptimal formulation design. | 1. Re-evaluate the composition of your formulation. The ratio of oil, surfactant, and co-surfactant in a SMEDDS, for example, is critical for its performance. 2. Characterize the formulation's properties, such as particle size and drug release profile in vitro, to ensure it meets the desired specifications. |
| Rapid metabolism of this compound. | 1. Consider using a buttressed analog of this compound, which is designed to have a slower rate of metabolism.[2] 2. If feasible, co-administer with a known inhibitor of the metabolic enzymes responsible for this compound degradation, though this would require careful validation. |
| The chosen in vivo model is not sensitive to NR4A1 antagonism. | 1. Confirm the expression and activity of NR4A1 in your chosen cell line or animal model. 2. Review the literature to ensure that the targeted pathway is relevant to the disease model being studied. |
Data Presentation: Comparative Bioavailability of DIM Formulations
| Formulation | Cmax (µg/mL) | AUC (µg·h/mL) | Fold Increase in Bioavailability (vs. Crystalline DIM) |
| Crystalline DIM (in 0.5% methyl cellulose) | 0.18 ± 0.02 | 0.97 ± 0.08 | 1.0 |
| BioResponse DIM (BR-DIM®) | 0.22 ± 0.02 | 1.05 ± 0.05 | ~1.1 |
| Pluronic F127-DIM Formulation | 3.08 ± 0.17 | 7.06 ± 0.93 | ~7.3 |
Data adapted from a pharmacokinetic study in female Sprague-Dawley rats administered a 60 mg/kg oral dose.
Experimental Protocols
Protocol 1: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
Objective: To prepare a SMEDDS formulation to enhance the oral bioavailability of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Oleic acid)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath (optional)
Methodology:
-
Excipient Screening:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
-
Construction of Pseudo-ternary Phase Diagram:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
For each mixture, titrate with water and observe for the formation of a clear, microemulsified region.
-
Plot the results on a ternary phase diagram to identify the optimal concentration ranges for the excipients.
-
-
Preparation of this compound SMEDDS:
-
Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant.
-
Accurately weigh the components and mix them in a glass vial.
-
Add the desired amount of this compound to the excipient mixture.
-
Vortex the mixture until the this compound is completely dissolved and the solution is clear and homogenous. Gentle warming in a water bath (30-40°C) may be used if necessary.
-
-
Characterization:
-
Assess the self-emulsification properties by adding a small amount of the SMEDDS formulation to water under gentle agitation and observing the formation of a fine, milky-white or clear microemulsion.
-
Measure the droplet size and zeta potential of the resulting microemulsion using a suitable particle size analyzer.
-
Protocol 2: Preparation of Nanostructured Lipid Carriers (NLCs)
Objective: To prepare NLCs for the oral delivery of this compound.
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate)
-
Liquid lipid (e.g., Oleic acid, Capmul MCM)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
High-pressure homogenizer or ultrasonicator
-
Magnetic stirrer with heating plate
Methodology:
-
Preparation of Lipid Phase:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Add the liquid lipid and this compound to the molten solid lipid and stir until a clear, homogenous lipid phase is obtained.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant in distilled water and heat it to the same temperature as the lipid phase.
-
-
Formation of Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-speed homogenizer to form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
Subject the pre-emulsion to high-pressure homogenization or ultrasonication for a sufficient duration to produce NLCs with the desired particle size.
-
-
Cooling and Solidification:
-
Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form NLCs.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential.
-
Determine the drug entrapment efficiency and loading capacity.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound as an NR4A1 antagonist.
Caption: Experimental workflow for improving and evaluating this compound bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent Inhibition of Breast Cancer by Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear Receptor 4A1 (NR4A1) Antagonists Induce ROS-dependent Inhibition of mTOR Signaling in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. INACTIVATION OF THE ORPHAN NUCLEAR RECEPTOR TR3/Nur77 INHIBITS PANCREATIC CANCER CELL AND TUMOR GROWTH - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining DIM-C-pPhOH Treatment Duration for Apoptosis Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the treatment duration of DIM-C-pPhOH for apoptosis assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing apoptosis?
A1: this compound is an antagonist of the nuclear receptor 4A1 (NR4A1), also known as TR3 or Nur77.[1][2] In many cancer cells, NR4A1 is overexpressed and promotes cell survival.[3] By acting as an antagonist, this compound inactivates NR4A1, leading to a decrease in the expression of anti-apoptotic genes like Bcl-2 and survivin.[3] This ultimately results in the activation of the apoptotic cascade, including the cleavage of caspases and PARP.[3]
Q2: What is a recommended starting point for this compound treatment duration and concentration in apoptosis assays?
A2: Based on published studies, a common starting point for this compound treatment is a duration of 18 to 48 hours at a concentration range of 10-20 µM.[3][4] For instance, in pancreatic cancer cell lines, apoptosis has been observed after 18 hours of treatment with 15 µM this compound.[3] In renal cancer cells, significant apoptosis was detected after 24 hours with 20 µM this compound.[2] However, the optimal duration and concentration are highly cell-type dependent and should be determined empirically through a time-course and dose-response experiment.
Q3: How do I design an experiment to determine the optimal this compound treatment duration?
A3: To determine the optimal treatment duration, a time-course experiment is recommended. This involves treating your cells with a fixed concentration of this compound (e.g., the IC50 value for cell viability) and harvesting them at multiple time points (e.g., 6, 12, 18, 24, 36, and 48 hours). Subsequently, you can perform apoptosis assays such as Annexin V/PI staining to identify the time point at which the desired apoptotic effect is most prominent.
Q4: Can I use this compound in combination with other therapeutic agents?
A4: Yes, investigating the combination of this compound with other agents is a valid research direction. The unique mechanism of targeting NR4A1 may offer synergistic effects with other chemotherapeutics. As with single-agent treatment, it is crucial to perform dose-response and time-course experiments for the combination treatment to identify optimal conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant increase in apoptosis after this compound treatment. | 1. Suboptimal treatment duration or concentration: The selected time point may be too early or too late to detect apoptosis, or the concentration may be too low. 2. Cell line resistance: The specific cell line may be resistant to this compound-induced apoptosis. 3. Reagent issues: The this compound compound may have degraded, or the apoptosis detection kit may be faulty. | 1. Perform a time-course and dose-response experiment: Test a range of concentrations (e.g., 5-30 µM) and time points (e.g., 6-72 hours). 2. Confirm NR4A1 expression: Verify that your cell line expresses the target protein, NR4A1. 3. Use a positive control: Include a known apoptosis-inducing agent (e.g., staurosporine) to validate the assay. Ensure proper storage and handling of this compound. |
| High levels of necrosis observed in the apoptosis assay. | 1. Excessive treatment duration or concentration: High concentrations or prolonged exposure can lead to secondary necrosis. 2. Harsh cell handling: Rough pipetting or centrifugation can damage cell membranes. | 1. Reduce the treatment duration and/or concentration: Analyze earlier time points in your time-course experiment. 2. Handle cells gently: Use wide-bore pipette tips and centrifuge at low speeds (e.g., 300-400 x g).[5] |
| Inconsistent results between apoptosis assays (e.g., Annexin V vs. Caspase activity). | 1. Different kinetics of apoptotic events: Annexin V binding (early event) and caspase activation (mid-event) occur at different times. 2. Assay-specific artifacts. | 1. Perform a detailed time-course analysis: Measure multiple apoptotic markers at various time points to understand the sequence of events. 2. Consult troubleshooting guides for each specific assay. |
| High background in negative controls for Annexin V staining. | 1. Cells were not healthy at the start of the experiment. 2. Mechanical stress during cell harvesting. | 1. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. 2. For adherent cells, use a gentle detachment method like trypsin-EDTA for a short duration. |
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48 hours | Reference |
| RKO | Colon Cancer | 21.2 | [1] |
| SW480 | Colon Cancer | 21.4 | [1] |
| ACHN | Renal Cancer | 13.6 | [2] |
| 786-O | Renal Cancer | 13.0 | [2] |
Table 2: Time-Dependent Effects of a this compound Analog (DIM-C-pPhOCH3) in L3.6pL Pancreatic Cancer Cells
| Treatment Duration | Effect | Reference |
| 6 hours | Induction of pro-apoptotic genes (ATF3, p21, etc.) | [4] |
| 24 hours | Induction of apoptosis (DAPI staining) | [4] |
| 48 hours | Cleavage of PARP and caspases 3, 7, and 8 | [4] |
Experimental Protocols
Annexin V/PI Staining for Flow Cytometry
-
Induce Apoptosis: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the determined time points. Include a vehicle-treated negative control and a positive control (e.g., staurosporine).
-
Harvest Cells: For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or brief trypsinization. For suspension cells, collect them directly. Centrifuge the cells at 300-400 x g for 5 minutes.
-
Wash Cells: Discard the supernatant and wash the cells once with cold 1X PBS. Centrifuge again and discard the supernatant.
-
Resuspend in Binding Buffer: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Caspase-3/7 Activity Assay (Fluorometric)
-
Induce Apoptosis: Seed cells in a 96-well plate and treat with this compound as described above.
-
Cell Lysis: After treatment, remove the media and add 50 µL of chilled cell lysis buffer to each well. Incubate on ice for 10 minutes.
-
Prepare Reaction Mixture: Prepare a reaction buffer containing a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC).
-
Assay Reaction: Add the reaction mixture to each well containing cell lysate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for AMC).[6]
TUNEL Assay for DNA Fragmentation
-
Sample Preparation: Prepare cell smears on slides or use tissue sections.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[7] Wash with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10-15 minutes on ice.[7][8]
-
TdT Reaction: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP) for 60 minutes at 37°C in a humidified chamber.[8]
-
Detection: If using an indirect method (e.g., Br-dUTP), incubate with a fluorescently labeled anti-BrdU antibody.
-
Counterstaining: Stain the nuclei with a counterstain such as DAPI.
-
Visualization: Mount the slides with an antifade mounting medium and visualize under a fluorescence microscope.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for refining treatment duration.
Caption: Logical flow for troubleshooting apoptosis experiments.
References
- 1. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. INACTIVATION OF THE ORPHAN NUCLEAR RECEPTOR TR3/Nur77 INHIBITS PANCREATIC CANCER CELL AND TUMOR GROWTH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of nuclear TR3 (NR4A1) by a diindolylmethane analog induces apoptosis and proapoptotic genes in pancreatic cancer cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. clyte.tech [clyte.tech]
challenges in synthesizing DIM-C-pPhOH and potential solutions
Welcome to the technical support center for the synthesis of 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound is typically achieved through an acid-catalyzed electrophilic substitution reaction. In this reaction, two equivalents of indole react with one equivalent of p-hydroxybenzaldehyde. The acidic catalyst activates the aldehyde, making it susceptible to nucleophilic attack by the electron-rich indole at its C3 position.
Q2: What type of catalysts can be used for this synthesis?
A variety of Brønsted and Lewis acids have been shown to be effective for the synthesis of diindolylmethanes. These include, but are not limited to:
-
Brønsted acids: p-Toluenesulfonic acid (p-TSA), hydrochloric acid (HCl), and solid-supported acids like poly(4-vinylpyridinium)hydrogen sulfate.
-
Lewis acids: Lanthanide triflates (e.g., La(OTf)₃), nickel sulfate (NiSO₄·6H₂O), and iodine. The choice of catalyst can influence reaction times and yields.
Q3: What are suitable solvents for the synthesis of this compound?
The reaction can be performed in various polar protic and aprotic solvents. Common choices include ethanol, methanol, and acetonitrile. Solvent-free conditions, either by grinding the reactants with a solid catalyst or using microwave irradiation, have also been reported to be effective and environmentally friendly.
Q4: What is a common challenge when using p-hydroxybenzaldehyde as a substrate?
A notable challenge in the synthesis of this compound is achieving high yields. It has been observed that the condensation reaction involving benzaldehydes with a hydroxyl group in the para-position, such as p-hydroxybenzaldehyde, tends to proceed with lower yields compared to those with a meta-positioned hydroxyl group or other electron-withdrawing substituents.[1]
Q5: How can the purity of the final product be assessed?
The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. Purity levels of >95% are typically desired for biological studies.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Inactive Catalyst: The acid catalyst may be old or deactivated. 2. Insufficient Catalyst: The catalytic amount may be too low for the reaction scale. 3. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 4. Poor Reagent Quality: Indole or p-hydroxybenzaldehyde may be of low purity. | 1. Use a fresh batch of catalyst. 2. Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%). 3. Increase the reaction temperature or switch to a higher boiling point solvent. Consider microwave irradiation for rate enhancement. 4. Ensure the purity of the starting materials. Recrystallize or purify if necessary. |
| Low Yield | 1. Sub-optimal Reaction Time: The reaction may not have reached completion, or the product may be degrading over time. 2. Side Reactions: The electron-rich nature of indole and the presence of the hydroxyl group on the aldehyde can lead to side product formation. 3. Equilibrium: The reaction is reversible, and the equilibrium may not favor the product. 4. Inherent Substrate Reactivity: As noted, p-hydroxybenzaldehyde can lead to lower yields compared to other benzaldehydes. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. 2. Use milder reaction conditions (e.g., lower temperature, weaker acid catalyst) to minimize side reactions. 3. If water is a byproduct, consider using a Dean-Stark apparatus to remove it and drive the reaction forward. 4. Experiment with different catalysts and solvent systems to optimize the yield for this specific substrate. |
| Formation of Multiple Products/Impurities | 1. Over-reaction/Degradation: Prolonged reaction times or harsh acidic conditions can lead to the formation of colored impurities and polymeric materials. 2. Side Reactions of the Hydroxyl Group: Although less common under acidic conditions, the phenolic hydroxyl group could potentially undergo side reactions. 3. Formation of an Azine: A possible side product could be the azine formed from the reaction of the aldehyde with any hydrazine impurities or under specific conditions. | 1. Reduce the reaction time and/or temperature. Use a milder catalyst. 2. Ensure an inert atmosphere if oxidation is a concern. 3. Careful purification by column chromatography may be required to separate the desired product from closely related impurities. |
| Difficulty in Product Purification | 1. High Polarity of the Product: The presence of the phenolic hydroxyl group and the two indole N-H groups makes this compound a relatively polar molecule, which can make purification challenging. 2. Amorphous or Oily Product: The product may not crystallize easily. | 1. For column chromatography, a more polar eluent system may be required. Consider using a gradient elution. Alternative stationary phases like alumina or functionalized silica could be explored. 2. Try different solvent systems for recrystallization. A common choice is a mixture of ethyl acetate and ethanol. If the product oils out, try dissolving it in a minimal amount of a good solvent and then adding a poor solvent dropwise to induce crystallization. |
Quantitative Data
The yield of diindolylmethanes is highly dependent on the substituents on the aromatic aldehyde. Below is a representative table illustrating the effect of the substituent's electronic nature and position on the reaction yield under similar acidic conditions.
| Aldehyde | Substituent | Electronic Effect | Position | Typical Yield |
| Benzaldehyde | -H | Neutral | - | High |
| 4-Nitrobenzaldehyde | -NO₂ | Electron-withdrawing | para | Very High |
| 4-Chlorobenzaldehyde | -Cl | Electron-withdrawing | para | High |
| 4-Methoxybenzaldehyde | -OCH₃ | Electron-donating | para | Moderate |
| 4-Hydroxybenzaldehyde | -OH | Electron-donating | para | Lower |
| 3-Hydroxybenzaldehyde | -OH | Electron-donating | meta | Moderate |
Note: This table provides a qualitative comparison based on general observations in the literature. Actual yields will vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound using p-Toluenesulfonic Acid
This protocol is a general guideline for the synthesis of this compound using a conventional Brønsted acid catalyst.
Materials:
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Indole
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p-Hydroxybenzaldehyde
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p-Toluenesulfonic acid monohydrate (p-TSA)
-
Acetonitrile (CH₃CN)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add indole (2.0 equivalents) and p-hydroxybenzaldehyde (1.0 equivalent).
-
Add acetonitrile to dissolve the reactants (approximately 10 mL per gram of p-hydroxybenzaldehyde).
-
Add p-toluenesulfonic acid monohydrate (0.1 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 50-60 °C).
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexanes, 1:2). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature and quench by adding a saturated solution of sodium bicarbonate.
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Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a mixture of ethanol and water or by column chromatography on silica gel.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Slowly add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Visualizations
Experimental Workflow for this compound Synthesis
References
strategies to enhance the stability of DIM-C-pPhOH in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of DIM-C-pPhOH in solution. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses?
A1: this compound is a synthetic derivative of diindolylmethane (DIM) that functions as an antagonist of the nuclear receptor 4A1 (NR4A1), also known as Nur77.[1][2][3][4] It is primarily used in cancer research to inhibit tumor growth, mTOR signaling, and induce apoptosis and cellular stress.[1][2][5]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol, with a solubility of up to 100 mM in both solvents.[3][4]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial for maintaining the stability of this compound. Recommendations vary based on the form of the compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| In Solvent | -80°C | 1-2 years[1][2] |
| In Solvent | -20°C | 1 month[1] |
To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[1]
Q4: Is this compound stable in aqueous solutions?
A4: While specific data on the aqueous stability of this compound is limited, phenolic compounds, in general, are susceptible to degradation in aqueous environments, particularly at neutral to alkaline pH where the phenolic hydroxyl group can be deprotonated, making it more prone to oxidation.[6][7]
Q5: What are the primary factors that can lead to the degradation of this compound in solution?
A5: Based on the chemical structure of this compound, which contains a phenolic hydroxyl group, and general knowledge of phenolic compound stability, the primary degradation factors are likely to be:
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pH: Extreme pH values, especially alkaline conditions, can catalyze hydrolysis and oxidation.[7]
-
Oxygen: The presence of dissolved oxygen can lead to auto-oxidation of the phenolic group.[6]
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Light: Exposure to light, particularly UV radiation, can induce photodegradation.
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Temperature: Elevated temperatures can accelerate the rate of all chemical degradation reactions.[8][9][10]
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Metabolism: In biological systems, this compound is reported to be rapidly metabolized.[11]
Troubleshooting Guide
This guide provides solutions to common problems researchers may face when working with this compound in solution.
Problem 1: My this compound stock solution has changed color (e.g., turned yellow/brown).
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Possible Cause: This is often a sign of oxidation. The phenolic hydroxyl group in this compound is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and alkaline pH.
-
Suggested Solution:
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Use Fresh Solvent: Prepare fresh stock solutions using high-purity, anhydrous DMSO. Moisture in DMSO can reduce solubility and potentially accelerate degradation.[1]
-
Inert Atmosphere: When preparing and handling solutions, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
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Light Protection: Store stock solutions in amber vials or wrap vials in aluminum foil to protect them from light.
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pH Control: If working with aqueous buffers, ensure the pH is maintained in the acidic to neutral range (pH < 7) to minimize deprotonation and subsequent oxidation of the phenolic group.
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Problem 2: I am observing a loss of biological activity or inconsistent results with my this compound treatment over time.
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Possible Cause: This indicates degradation of the compound in your working solution. The rate of degradation can be influenced by the composition of your cell culture medium or buffer, incubation time, and temperature.
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Suggested Solution:
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Prepare Fresh Working Solutions: Prepare working dilutions of this compound immediately before each experiment from a freshly thawed aliquot of the stock solution.[1]
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Minimize Incubation Time: If possible, design experiments to minimize the time the compound spends in aqueous media before and during the assay.
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Incorporate Antioxidants: For in vitro assays, consider the addition of a mild antioxidant, such as N-acetylcysteine (NAC) or ascorbic acid, to the culture medium to quench free radicals and reduce oxidative degradation. Note that the antioxidant should be tested for any effects on the experimental system itself.
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pH of Media: Be aware that standard cell culture media is typically buffered around pH 7.4, which may not be optimal for the stability of phenolic compounds. While altering media pH can impact cell health, being mindful of this factor can help in troubleshooting.
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Problem 3: I am seeing precipitation of this compound in my aqueous working solution.
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Possible Cause: this compound has poor aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer or medium, the compound can crash out of solution.
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Suggested Solution:
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Optimize Dilution Method: When preparing working solutions, add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to facilitate rapid mixing and dispersion.
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Use a Surfactant: For in vivo formulations, a co-solvent system including surfactants like Tween-80 and PEG300 can be used to improve solubility and prevent precipitation.[1] A similar approach with a very low, non-toxic concentration of a surfactant may be tested for in vitro work, though this should be carefully controlled for its own biological effects.
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Lower Final Concentration: If possible, work at the lowest effective concentration of this compound to reduce the likelihood of precipitation.
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Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
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Materials:
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This compound powder
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Anhydrous, high-purity DMSO
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Inert gas (Nitrogen or Argon)
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Amber glass vials with Teflon-lined caps
-
-
Procedure:
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Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
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Weigh the desired amount of this compound in a sterile microcentrifuge tube.
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Under a gentle stream of inert gas, add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
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Cap the vial tightly and vortex until the powder is completely dissolved.
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Aliquot the stock solution into smaller volume amber vials to minimize the number of freeze-thaw cycles.
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Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Stability Assessment of this compound in an Aqueous Buffer
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Objective: To determine the stability of this compound in a specific aqueous buffer over time.
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Materials:
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This compound stock solution in DMSO
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Experimental aqueous buffer (e.g., PBS, pH 7.4)
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HPLC system with a suitable C18 column and UV detector
-
-
Procedure:
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Prepare a working solution of this compound in the experimental buffer at the desired final concentration (e.g., 20 µM). Ensure the final DMSO concentration is low and consistent across all samples (e.g., <0.1%).
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Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of this compound.
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Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C, protected from light).
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At various time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots and analyze by HPLC.
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Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
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The results can be used to determine the degradation kinetics of the compound in that specific buffer.
-
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Factors influencing this compound stability in solution.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. bio-techne.com [bio-techne.com]
- 5. INACTIVATION OF THE ORPHAN NUCLEAR RECEPTOR TR3/Nur77 INHIBITS PANCREATIC CANCER CELL AND TUMOR GROWTH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Temperature on the Nanomechanics of Lipid Bilayers Studied by Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effect of Temperature and Exposure Time on Stability of Cholesterol and Squalene in Latent Fingermarks Deposited on PVDF Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimizing Permanganic Acid Production: Effects of Temperature on Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potent Inhibition of Breast Cancer by Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Inconsistent Results with DIM-C-pPhOH: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NR4A1 antagonist, DIM-C-pPhOH. Inconsistent results in experimental settings can be a significant challenge; this guide aims to provide solutions to common issues encountered during the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an antagonist of the nuclear receptor 4A1 (NR4A1), also known as Nur77 or TR3.[1][2] It functions by inhibiting the pro-oncogenic activities of NR4A1.[3][4][5] This antagonism leads to the inhibition of cancer cell growth and migration, and the induction of apoptosis.[1][6] The effects of this compound are comparable to those observed with NR4A1 knockdown via RNA interference (siNR4A1).[2][7][8]
Q2: I am observing lower than expected potency or inconsistent results in my in vivo experiments. What could be the cause?
A key factor to consider is the metabolic stability of this compound. Pharmacokinetic studies have indicated that this compound is rapidly metabolized, which can lead to low serum levels and variable efficacy in in vivo models.[3] This has prompted the development of more potent "buttressed analogs" designed to have improved metabolic stability.[3] For in vivo studies, ensure consistent dosing schedules and consider the route of administration, as oral gavage has been documented.[1]
Q3: My this compound solution appears to have precipitated. How should I handle this?
This compound is soluble in DMSO and ethanol.[2] However, precipitation can occur, especially when preparing stock solutions or diluting into aqueous media. If precipitation is observed, gentle heating and/or sonication can be used to aid dissolution.[1] It is crucial to ensure the compound is fully dissolved before use to achieve accurate and reproducible concentrations.
Q4: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C or -80°C.[1][2] Stock solutions in DMSO can be stored at -20°C, but it is advisable to aliquot them to avoid multiple freeze-thaw cycles, which can lead to degradation and loss of potency over time.[9] Lyophilized powder is stable for longer periods when stored desiccated at -20°C.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no biological activity in cell-based assays | Incorrect concentration: IC50 values can vary between cell lines. | Refer to the quantitative data table below for reported IC50 values in various cell lines. Perform a dose-response curve to determine the optimal concentration for your specific cell line. |
| Compound degradation: Improper storage or multiple freeze-thaw cycles of stock solutions. | Prepare fresh stock solutions from lyophilized powder. Aliquot stock solutions to minimize freeze-thaw cycles. Store at -20°C or -80°C.[1][2][9] | |
| Incomplete dissolution: Precipitation of the compound in media. | Ensure complete dissolution of this compound in DMSO or ethanol before diluting into aqueous culture media. Gentle heating or sonication may be necessary.[1] | |
| High variability between replicate experiments | Inconsistent compound preparation: Differences in dissolution or dilution techniques. | Standardize the protocol for preparing and diluting this compound. Ensure the compound is fully dissolved before each experiment. |
| Cell line variability: Differences in NR4A1 expression levels or genetic background of cells. | Regularly check the expression of NR4A1 in your cell line. Use cells with a consistent passage number. | |
| Inconsistent results in animal studies | Rapid metabolism of this compound: Leads to low and variable bioavailability.[3] | Consider using buttressed analogs of this compound with improved metabolic stability.[3] Maintain a strict and consistent dosing schedule. |
| Poor formulation: Incomplete dissolution or precipitation in the vehicle. | Follow established protocols for in vivo formulation, such as using a mixture of DMSO, PEG300, Tween-80, and saline to ensure solubility.[1] |
Quantitative Data Summary
| Cell Line | Assay | Parameter | Value | Reference |
| ACHN (Renal Cancer) | Cell Proliferation | IC50 | 13.6 µM | [1][10] |
| 786-O (Renal Cancer) | Cell Proliferation | IC50 | 13.0 µM | [1][10] |
| RKO (Colon Cancer) | Cell Growth | IC50 (48 hours) | 21.2 µM | [11] |
| SW480 (Colon Cancer) | Cell Growth | IC50 (48 hours) | 21.4 µM | [11] |
| MDA-MB-231 (Breast Cancer) | Induction of p21 mRNA | EC50 | 0.19 µM (for a buttressed analog) | [3] |
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 20, 50 µM).
-
Treatment: Remove the overnight culture medium from the cells and replace it with medium containing the various concentrations of this compound. Include a DMSO-only control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as MTT, XTT, or CellTiter-Glo assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value by plotting the data on a dose-response curve.
Western Blot Analysis of Protein Expression
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentration (e.g., 15-20 µM) for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the protein of interest (e.g., NR4A1, survivin, Bcl-2, cleaved PARP) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control such as β-actin or GAPDH to normalize protein levels.
Visualizations
Caption: Signaling pathways affected by this compound treatment.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: Logical troubleshooting workflow for inconsistent this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Potent Inhibition of Breast Cancer by Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INACTIVATION OF THE ORPHAN NUCLEAR RECEPTOR TR3/Nur77 INHIBITS PANCREATIC CANCER CELL AND TUMOR GROWTH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diindolylmethane analogs bind NR4A1 and are NR4A1 antagonists in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. adooq.com [adooq.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Antagonist: A Comparative Guide to Validating DIM-C-pPhOH's Activity on NR4A1
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antagonist activity of 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH) on the nuclear receptor NR4A1. We delve into its performance against other alternatives, supported by experimental data and detailed protocols to aid in the validation of NR4A1 antagonists.
Nuclear receptor 4A1 (NR4A1), also known as Nur77 or TR3, has emerged as a critical regulator in various cancers, promoting cell proliferation, survival, and migration.[1] This has made it a compelling target for therapeutic intervention. This compound is a well-characterized antagonist of NR4A1, and its effects have been documented across a range of cancer cell lines.[2][3] This guide will compare this compound with other classes of NR4A1 antagonists, including its more potent buttressed analogs, natural compounds, and innovative protein degraders.
Comparative Analysis of NR4A1 Antagonists
The antagonist activity of various compounds against NR4A1 is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in functional assays, or their degradation concentration (DC50) for protein degraders. The following table summarizes the available quantitative data for this compound and its alternatives. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparisons.
| Compound Class | Compound | Cell Line(s) | IC50/EC50/DC50 (µM) | Reference(s) |
| C-DIM Analog | This compound | RKO (colon cancer) | 21.2 | [2] |
| SW480 (colon cancer) | 21.4 | [2] | ||
| ACHN (renal cancer) | 13.6 | [3] | ||
| 786-O (renal cancer) | 13.0 | [3] | ||
| RH30 (rhabdomyosarcoma) | ~15-20 | [4] | ||
| RD (rhabdomyosarcoma) | ~29 | [4] | ||
| MDA-MB-231 (breast cancer) | EC50 (PD-L1 mRNA downregulation): 17.8 | [5] | ||
| 4T1 (murine breast cancer) | EC50 (PD-L1 mRNA downregulation): 17.4 | [5] | ||
| Buttressed C-DIM Analog | This compound-3-Cl-5-OCH3 | MDA-MB-231 (breast cancer) | EC50 (PD-L1 mRNA downregulation): 3.6 | [5] |
| 4T1 (murine breast cancer) | EC50 (PD-L1 mRNA downregulation): 3.0 | [5] | ||
| Natural Product | Kaempferol | Rh30, Rh41 (rhabdomyosarcoma) | Growth inhibition observed at 10-100 µM | [6] |
| Natural Product | Quercetin | Rh30, Rh41 (rhabdomyosarcoma) | Growth inhibition observed at 10-100 µM | [6] |
| Natural Product | Celastrol | Not specified for NR4A1 antagonism | Binds NR4A1 with a KD of 0.29 µM | [7][8] |
| PROTAC Degrader | NR-V04 | CHL-1 (melanoma) | DC50: 0.2285 | [9][10] |
| A375 (melanoma) | DC50: 0.5188 | [9][10] | ||
| Dual PROTAC Degrader | IKKβ/NR4A1 degrader-1 | Monomac-6 (AML) | IC50: 0.32 | [11] |
| NB-4 (AML) | IC50: 0.23 | [11] | ||
| U-937 (AML) | IC50: 0.36 | [11] | ||
| Molm-13 (AML) | IC50: 0.23 | [11] | ||
| HL-60 (AML) | IC50: 0.54 | [11] |
Visualizing the NR4A1 Signaling Axis and Experimental Validation
To better understand the mechanism of action of NR4A1 antagonists and the experimental approaches to validate their activity, the following diagrams illustrate the key signaling pathways and a typical validation workflow.
Caption: NR4A1 signaling pathway and antagonist intervention.
Caption: Experimental workflow for NR4A1 antagonist validation.
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of validation studies, the following are detailed methodologies for key experiments cited in the literature.
Luciferase Reporter Assay for NR4A1 Transcriptional Activity
This assay measures the ability of a compound to inhibit NR4A1-mediated gene transcription.
-
Cell Seeding: Plate cancer cells (e.g., Ishikawa, Hec-1B) in 12-well plates and grow to approximately 60% confluency.
-
Transfection: Co-transfect the cells with a luciferase reporter plasmid containing NR4A1 response elements (e.g., NBRE-luc) and a constitutively active control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent like Lipofectamine 2000.
-
Compound Treatment: After 6 hours of transfection, replace the medium with fresh medium containing either DMSO (vehicle control) or varying concentrations of the test compound (e.g., this compound). Incubate for an additional 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The antagonist activity is determined by the reduction in normalized luciferase activity compared to the vehicle control.
Co-Immunoprecipitation (Co-IP) for NR4A1 Protein Interactions
This technique is used to determine if an antagonist can disrupt the interaction of NR4A1 with its binding partners, such as the transcription factor Sp1.
-
Cell Lysis: Treat cultured cells with the test compound for the desired time. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose/sepharose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for the protein of interest (e.g., anti-NR4A1) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G agarose/sepharose beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the interacting protein (e.g., anti-Sp1) and the immunoprecipitated protein (e.g., anti-NR4A1) as a control.
Gene Expression Analysis (qRT-PCR and Western Blot)
These methods are used to assess the effect of NR4A1 antagonists on the expression of downstream target genes at the mRNA and protein levels, respectively.
-
RNA Isolation and qRT-PCR:
-
Treat cells with the antagonist for a specified time.
-
Isolate total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for target genes (e.g., Survivin, Bcl-2, c-Myc) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
-
Protein Extraction and Western Blotting:
-
Treat cells with the antagonist and lyse them in RIPA buffer with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Survivin, Bcl-2, cleaved PARP) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
This compound serves as a foundational tool for studying NR4A1 antagonism. However, the field is evolving with the development of more potent "buttressed" analogs and novel therapeutic modalities like PROTACs that induce protein degradation rather than just inhibition. The comparative data and detailed protocols provided in this guide offer a valuable resource for researchers to effectively validate the activity of this compound and to benchmark the performance of new and existing NR4A1 antagonists, ultimately accelerating the development of novel cancer therapeutics targeting this critical oncogenic pathway.
References
- 1. Flavonoids kaempferol and quercetin are nuclear receptor 4A1 (NR4A1, Nur77) ligands and inhibit rhabdomyosarcoma cell and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nuclear receptor 4A1 (NR4A1) as a drug target for treating rhabdomyosarcoma (RMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Bis-Indole-Derived NR4A1 Antagonist Induces PD-L1 Degradation and Enhances Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoids kaempferol and quercetin are nuclear receptor 4A1 (NR4A1, Nur77) ligands and inhibit rhabdomyosarcoma cell and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural products and synthetic analogs as selective orphan nuclear receptor 4A (NR4A) modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orphan Nuclear Receptor 4A1 (NR4A1) and Novel Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
A Comparative Guide to NR4A1 Inhibitors: Evaluating the Efficacy of DIM-C-pPhOH and Other Key Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the nuclear receptor 4A1 (NR4A1) inhibitor, DIM-C-pPhOH, with other notable inhibitors: Kaempferol, Quercetin, and Celastrol. This document synthesizes available experimental data to evaluate their efficacy and mechanisms of action, offering a valuable resource for advancing cancer research and therapeutic development.
Nuclear receptor 4A1 (NR4A1), also known as Nur77 or TR3, has emerged as a critical regulator in various cancers, influencing cell proliferation, survival, and metabolism.[1][2] Its dual role as both a pro-oncogenic and a tumor-suppressive factor, depending on the cellular context, makes it a compelling target for therapeutic intervention.[3][4] A growing number of small molecules have been identified as NR4A1 modulators, with this compound (1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane) being a prominent antagonist.[5] This guide offers a comparative analysis of this compound against other well-documented NR4A1 inhibitors.
Quantitative Comparison of NR4A1 Inhibitor Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound and other NR4A1 inhibitors. It is important to note that the data is compiled from various studies using different cell lines and experimental conditions, which may influence the observed values.
Table 1: Comparative Inhibitory Concentrations (IC50) in Cancer Cell Lines
| Inhibitor | Cell Line | Assay Duration | IC50 (µM) | Reference |
| This compound | RKO (Colon Cancer) | 48 hours | 21.2 | [5] |
| SW480 (Colon Cancer) | 48 hours | 21.4 | [5] | |
| Celastrol | H460 (NSCLC) | Not Specified | 1.288 | |
| PC-9 (NSCLC) | Not Specified | 2.486 | ||
| H520 (NSCLC) | Not Specified | 1.225 | ||
| Quercetin | Rh30 (Rhabdomyosarcoma) | Not Specified | >10 (approx.) | [6] |
| Rh41 (Rhabdomyosarcoma) | Not Specified | >10 (approx.) | [6] |
Table 2: Comparative Binding Affinities (Kd) to NR4A1
| Inhibitor | Binding Assay Method | Kd (µM) | Reference |
| Kaempferol | Tryptophan Fluorescence Quenching | 3.1 | [6] |
| Quercetin | Tryptophan Fluorescence Quenching | 0.93 | [6] |
Signaling Pathways and Mechanisms of Action
NR4A1 exerts its influence through complex signaling networks. The inhibitors discussed in this guide modulate these pathways to achieve their anti-cancer effects.
Detailed Experimental Protocols
To ensure the reproducibility of the cited findings, this section outlines the methodologies for key experiments used to evaluate the efficacy of NR4A1 inhibitors.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the NR4A1 inhibitors (e.g., this compound, Kaempferol, Quercetin, Celastrol) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the inhibitor concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine on the cell surface.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the NR4A1 inhibitors at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
Western blotting is employed to detect changes in the protein expression of NR4A1 and its downstream targets.
Protocol:
-
Cell Lysis: After treatment with the inhibitors, wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NR4A1 and its target genes (e.g., Survivin, Bcl-2, c-Myc) overnight at 4°C.[7][8] A loading control antibody (e.g., β-actin or GAPDH) should also be used.[9]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
This guide provides a comparative overview of this compound and other NR4A1 inhibitors, highlighting their efficacy and mechanisms of action based on available data. While this compound demonstrates clear antagonist activity against NR4A1, natural compounds like Kaempferol, Quercetin, and Celastrol also exhibit significant inhibitory potential. The provided data and protocols serve as a valuable starting point for researchers aiming to further investigate the therapeutic utility of targeting NR4A1 in cancer. The development of more potent and specific NR4A1 inhibitors, along with head-to-head comparative studies, will be crucial for advancing this promising therapeutic strategy.
References
- 1. Targeting NR4A1 (TR3) in Cancer Cells and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dc.uthsc.edu [dc.uthsc.edu]
- 3. Frontiers | Therapeutic potential of NR4A1 in cancer: Focus on metabolism [frontiersin.org]
- 4. Therapeutic potential of NR4A1 in cancer: Focus on metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoids kaempferol and quercetin are nuclear receptor 4A1 (NR4A1, Nur77) ligands and inhibit rhabdomyosarcoma cell and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. NR4A1 antibody (12235-1-AP) | Proteintech [ptglab.com]
- 9. biorxiv.org [biorxiv.org]
Unveiling the Action of DIM-C-pPhOH: A Comparative Guide for Researchers
An in-depth analysis of the NR4A1 antagonist, 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH), reveals its potent anti-cancer activities through the modulation of key cellular signaling pathways. This guide provides a comprehensive cross-validation of its mechanism of action, comparing its performance with genetic knockdown of its target and more potent chemical analogs, supported by experimental data and detailed protocols.
This compound has emerged as a significant tool in cancer research, primarily through its function as an antagonist of the nuclear receptor 4A1 (NR4A1), also known as Nur77 or TR3.[1][2] Overexpressed in a variety of solid tumors, including breast, pancreatic, and colon cancers, NR4A1 plays a pro-oncogenic role, promoting cell proliferation, survival, and migration.[3][4][5] this compound effectively counteracts these effects by binding to the ligand-binding domain of NR4A1 and inhibiting its transcriptional activity.[2][6] This guide delves into the molecular mechanisms of this compound, presenting a comparative analysis with alternative methods of NR4A1 inhibition and offering researchers the foundational data and protocols for their own investigations.
Comparative Efficacy: this compound vs. Alternatives
The anti-cancer effects of this compound are consistently demonstrated across multiple cancer cell lines. Its mechanism is validated by the similar outcomes observed with the genetic knockdown of NR4A1 using small interfering RNA (siNR4A1), confirming that its primary mode of action is through NR4A1 antagonism.[2][7] Furthermore, second-generation "buttressed analogs" of this compound have been developed, exhibiting enhanced potency.
| Compound/Method | Target | Cancer Cell Line(s) | IC50 (Cell Proliferation) | Key Outcomes |
| This compound | NR4A1 | ACHN, 786-O (Kidney) | 13.6 µM, 13.0 µM | Inhibition of cell growth, induction of apoptosis, inhibition of mTOR signaling.[1] |
| Panc1, MiaPaCa-2, L3.6pl (Pancreatic) | 15.61 µM, 13.87 µM, 11.35 µM (48h) | Decreased proliferation, induced apoptosis, decreased expression of Bcl-2 and survivin.[4] | ||
| RKO, SW480 (Colon) | ~10-15 µM (48h) | Inhibition of cell growth, induction of apoptosis, inhibition of mTOR signaling.[8] | ||
| siNR4A1 | NR4A1 | Various (Pancreatic, Colon, Breast) | N/A | Decreased cell growth, induced apoptosis, mirroring the effects of this compound.[2][7] |
| Buttressed Analogs (e.g., 3-Cl, 3,5-Br2, 3-Cl-5-OCH3) | NR4A1 | MDA-MB-231, SKBR3 (Breast) | Low µM to high nM range | More potent induction of NR4A1-regulated genes (p21, SERPINB5, GADD45α) compared to this compound.[3] |
Deciphering the Molecular Mechanism: Signaling Pathways
This compound's antagonism of NR4A1 triggers a cascade of downstream effects, ultimately leading to cancer cell death and inhibition of tumor growth. The primary pathways affected include the induction of apoptosis, inhibition of the pro-survival mTOR signaling pathway, and the induction of cellular stress.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Diindolylmethane analogs bind NR4A1 and are NR4A1 antagonists in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent Inhibition of Breast Cancer by Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INACTIVATION OF THE ORPHAN NUCLEAR RECEPTOR TR3/Nur77 INHIBITS PANCREATIC CANCER CELL AND TUMOR GROWTH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Unveiling the Impact of DIM-C-pPhOH on mTOR Signaling: A Comparative Analysis
For Immediate Release
A comprehensive review of available data validates the inhibitory effects of 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH) on the mammalian target of rapamycin (mTOR) signaling pathway. This guide provides a comparative analysis of this compound's mechanism and efficacy against other known mTOR inhibitors, supported by experimental data and detailed protocols for researchers in oncology, metabolic disorders, and drug discovery.
This compound distinguishes itself by indirectly modulating the mTOR pathway. Evidence indicates that its primary mechanism of action is the antagonism of the nuclear receptor 4A1 (NR4A1).[1][2][3][4][5] This interaction triggers a cascade of downstream events, including the activation of the p53/sestrin2/AMP-activated protein kinase α (AMPKα) axis, which ultimately leads to the inhibition of mTOR signaling.[2] This contrasts with direct mTOR inhibitors like rapamycin and everolimus, which function by forming a complex with FKBP12 to allosterically inhibit mTOR Complex 1 (mTORC1).[6][7]
Comparative Efficacy of mTOR Pathway Inhibitors
| Compound | Mechanism of Action | Cell Line(s) | IC50 (Cell Proliferation) | Reference(s) |
| This compound | NR4A1 Antagonist (Indirect mTOR inhibitor) | ACHN and 786-O (Renal) | 13.6 µM and 13.0 µM | [8] |
| RKO and SW480 (Colon) | 21.2 µM and 21.4 µM (48 hours) | [9] | ||
| This compound-3,5-Br₂ | NR4A1 Antagonist (Indirect mTOR inhibitor) | Endometrial Cancer Cells | More potent than this compound | [1] |
| Rapamycin (Sirolimus) | Allosteric mTORC1 Inhibitor | HEK293 | ~0.1 nM (mTOR activity) | [6] |
| T98G and U87-MG (Glioblastoma) | 2 nM and 1 µM | [6] | ||
| Y79 (Retinoblastoma) | 0.122 ± 0.026 µmol/L | [10] | ||
| MCF7 (Breast) | 20 nM | [11] | ||
| Everolimus | Allosteric mTORC1 Inhibitor | T-cell lymphoma cell lines | 1-100 nM | [12] |
Deciphering the Signaling Cascade
The mechanism of this compound-induced mTOR inhibition involves a multi-step signaling pathway, which is distinct from direct mTOR inhibitors.
Experimental Validation Workflow
The validation of this compound's impact on mTOR signaling typically involves a series of in vitro experiments to quantify changes in protein phosphorylation and cellular outcomes.
Logical Framework of Action
The inhibitory action of this compound on mTOR is a consequence of its primary effect on NR4A1, leading to a logical cascade of events that culminates in reduced cell proliferation.
Detailed Experimental Protocols
Western Blotting for Phosphorylated mTOR Signaling Proteins
This protocol is adapted from standard molecular biology techniques and is suitable for detecting phosphorylated proteins in the mTOR pathway.[13]
1. Sample Preparation: a. Culture cells to 70-80% confluency and treat with this compound or alternative inhibitors at desired concentrations and time points. b. Aspirate media and wash cells with ice-cold PBS. c. Lyse cells directly on the plate with RIPA buffer supplemented with protease and phosphatase inhibitors. d. Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube and determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer: a. Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel. c. Run the gel at 100-120V until the dye front reaches the bottom. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C or using a semi-dry transfer apparatus.
3. Immunoblotting: a. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., anti-phospho-p70S6K (Thr389), anti-phospho-S6RP) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.
4. Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imaging system or X-ray film. d. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein like β-actin or GAPDH.
In Vitro mTORC1 Kinase Assay
This protocol allows for the direct measurement of mTORC1 kinase activity from cell lysates.[14][15]
1. Immunoprecipitation of mTORC1: a. Lyse treated and control cells using CHAPS lysis buffer. b. Pre-clear the lysate by incubating with protein A/G agarose beads. c. Immunoprecipitate mTORC1 by adding an anti-mTOR or anti-Raptor antibody to the lysate and incubating for 2-4 hours at 4°C. d. Add protein A/G agarose beads and incubate for another 1 hour at 4°C to capture the antibody-protein complex. e. Pellet the beads by centrifugation and wash them three to four times with CHAPS wash buffer.
2. Kinase Reaction: a. Resuspend the immunoprecipitated mTORC1 beads in kinase assay buffer. b. Add a recombinant, inactive substrate such as GST-p70S6K to the bead suspension. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at 30°C for 20-30 minutes with gentle agitation. e. Terminate the reaction by adding SDS-PAGE loading buffer and boiling the samples.
3. Analysis: a. Separate the reaction products by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Detect the phosphorylated substrate (e.g., phospho-p70S6K) by Western blotting using a phospho-specific antibody. d. Quantify the band intensity to determine the relative mTORC1 kinase activity in each sample.
References
- 1. Nuclear Receptor 4A1 (NR4A1) Antagonists Induce ROS-dependent Inhibition of mTOR Signaling in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear Receptor 4A1 (NR4A1) as a Drug Target for Renal Cell Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear receptor 4A1 (NR4A1) antagonists induce ROS-dependent inhibition of mTOR signaling in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of NR4A1 in cancer: Focus on metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orphan Nuclear Receptor 4A1 (NR4A1) and Novel Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. clinicalpub.com [clinicalpub.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapamycin, a mTOR inhibitor, induced growth inhibition in retinoblastoma Y79 cell via down-regulation of Bmi-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mTORC1 inhibitor everolimus has antitumor activity in vitro and produces tumor responses in patients with relapsed T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. dash.harvard.edu [dash.harvard.edu]
A Comparative Analysis of NR4A1 Inhibition: DIM-C-pPhOH vs. siRNA Knockdown
For researchers, scientists, and drug development professionals, understanding the nuances of targeting the nuclear receptor NR4A1 (Nur77, TR3) is critical for advancing cancer therapeutics. This guide provides a detailed comparison of two primary methods for inhibiting NR4A1 function: the small molecule antagonist DIM-C-pPhOH and siRNA-mediated gene knockdown.
Nuclear receptor 4A1 (NR4A1) has emerged as a significant pro-oncogenic factor in a variety of solid tumors, including those of the breast, colon, lung, and pancreas.[1][2][3] It regulates key pathways involved in cancer cell proliferation, survival, migration, and invasion.[2][4] Consequently, strategies to inhibit NR4A1 are of high interest in oncology research. This guide will objectively compare the pharmacological antagonist 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane (this compound) with the genetic approach of small interfering RNA (siRNA) knockdown, presenting supporting experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
Performance Comparison: this compound vs. siRNA
Both this compound and siRNA targeting NR4A1 have demonstrated efficacy in inhibiting cancer cell growth and inducing apoptosis.[1][3] While both methods achieve the common goal of disrupting NR4A1 signaling, they operate through distinct mechanisms, leading to some differences in their biological effects and experimental considerations.
This compound is a member of the diindolylmethane (C-DIM) class of compounds that directly binds to the ligand-binding domain of NR4A1, acting as an antagonist or inverse agonist.[1][3] This interaction prevents the receptor from regulating the expression of its target genes. In contrast, siRNA knockdown involves the introduction of small interfering RNA molecules that are complementary to the NR4A1 mRNA, leading to its degradation and thereby preventing the synthesis of the NR4A1 protein.[3][5]
Studies have shown that the effects of this compound on cancer cell growth and gene expression often parallel those observed after siRNA-mediated knockdown of NR4A1, underscoring the specificity of this compound for its target.[3][6] For instance, both treatments have been shown to decrease the expression of Sp-regulated genes like survivin and to inhibit the mTOR signaling pathway.[3][6]
However, a key difference lies in the potential for off-target effects. While this compound may have other cellular interactions, siRNA off-target effects are a well-documented phenomenon where the siRNA can unintentionally silence other genes with partial sequence homology.[7][8] Strategies to mitigate these effects, such as using low siRNA concentrations and pooling multiple siRNAs, are crucial for accurate interpretation of experimental results.[9][10]
Quantitative Data Summary
The following tables summarize quantitative data from various studies to facilitate a direct comparison between this compound and siRNA knockdown of NR4A1.
| Parameter | This compound | siRNA Knockdown of NR4A1 | Cell Lines | Reference |
| IC50 (Cell Proliferation) | 13.0 µM | Not Applicable | 786-O (Renal) | [11] |
| 13.6 µM | Not Applicable | ACHN (Renal) | [11] | |
| 21.2 µM | Not Applicable | RKO (Colon) | [3] | |
| 21.4 µM | Not Applicable | SW480 (Colon) | [3] | |
| Apoptosis Induction | Induces Annexin V staining | Induces Annexin V staining | ACHN and 786-O (Renal) | [11][12] |
| Induces cleavage of caspases 7 and 8 | Not explicitly stated in the same study | ACHN and 786-O (Renal) | [11] | |
| Gene Expression Modulation | ||||
| Downregulation | survivin, bcl-2, EGFR, β1-integrin, TXNDC5, PSPC1 | survivin, bcl-2, EGFR, cMyc, PSPC1 | ACHN, 786-O, MCF7, MDA-MB-231, SKBR3, H1299, SNU449, Ishikawa, Hec-1B | [1][6][11][13] |
| Upregulation | sestrin 2, GADD45A, SERPINB5 (maspin), p21 | sestrin 2, GADD45A, SERPINB5 (maspin), p21 | SKBR3, Ishikawa, Hec-1B | [1][6] |
Signaling Pathways and Experimental Workflows
The diagrams below, generated using Graphviz, illustrate the key signaling pathways affected by NR4A1 inhibition and a typical experimental workflow for comparing this compound and siRNA.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and siRNA knockdown of NR4A1.
Cell Culture
Cancer cell lines (e.g., ACHN, 786-O, RKO, SW480, SKBR3, MDA-MB-231) are maintained in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.
siRNA Transfection
-
Cell Seeding: Plate cells in 6-well plates or other appropriate vessels to achieve 50-70% confluency on the day of transfection.
-
siRNA Preparation: Dilute NR4A1-targeting siRNA (and a non-targeting or scrambled siRNA control) in serum-free medium. In a separate tube, dilute the transfection reagent (e.g., Lipofectamine 2000) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh serum-free or antibiotic-free medium.
-
Incubation and Analysis: Incubate the cells for 24-72 hours post-transfection before harvesting for downstream analysis (e.g., RT-qPCR or Western blot to confirm knockdown efficiency, or for use in functional assays). A knockdown efficiency of >80% is generally considered effective.[1]
This compound Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treatment: Dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., 5-20 µM).[1][11] Replace the existing medium with the medium containing this compound or the vehicle control (DMSO).
-
Incubation and Analysis: Incubate the cells for the desired duration (e.g., 24-48 hours) before performing downstream assays.
Cell Proliferation Assay (XTT Assay)
-
Seeding: Seed cells in a 96-well plate and treat with this compound or transfect with siRNA as described above.
-
Incubation: Incubate for the desired time period.
-
XTT Reagent Addition: Add the XTT reagent, mixed with an electron coupling solution, to each well.[14]
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until a color change is apparent.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat cells with this compound or transfect with siRNA.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Cell Lysis: Lyse the treated or transfected cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NR4A1 and other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (RT-qPCR)
-
RNA Extraction: Extract total RNA from treated or transfected cells using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for NR4A1 and other target genes. Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.
Conclusion
Both this compound and siRNA knockdown are valuable tools for investigating the role of NR4A1 in cancer. This compound offers a pharmacologically relevant approach that can be translated to in vivo studies, while siRNA provides a highly specific method for gene silencing in vitro. The choice between these two methods will depend on the specific research question and experimental context. For validating the on-target effects of this compound, parallel experiments with NR4A1 siRNA are highly recommended. Conversely, this compound can be used to explore the therapeutic potential of targeting NR4A1 in a manner that is more analogous to a clinical setting. This guide provides the foundational information for researchers to design and interpret experiments aimed at elucidating and targeting the critical role of NR4A1 in cancer.
References
- 1. Potent Inhibition of Breast Cancer by Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the nuclear orphan receptor NR4A1: a key target in lung cancer progression and therapeutic resistance [frontiersin.org]
- 3. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. NR4A1 knockdown confers hepatoprotection against ischaemia‐reperfusion injury by suppressing TGFβ1 via inhibition of CYR61/NF‐κB in mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear Receptor 4A1 (NR4A1) Antagonists Induce ROS-dependent Inhibition of mTOR Signaling in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. Frontiers | siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects [frontiersin.org]
- 9. siRNA off-target effects can be reduced at concentrations that match their individual potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Nuclear Receptor 4A1 (NR4A1) Antagonists Target Paraspeckle Component 1 (PSPC1) in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NR4A1 Ligands as Potent Inhibitors of Breast Cancer Cell and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
confirming the pro-apoptotic activity of DIM-C-pPhOH using multiple assays
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pro-apoptotic activity of the NR4A1 antagonist, DIM-C-pPhOH, against other diindolylmethane (DIM) derivatives. We present supporting experimental data from multiple assays, detailed protocols, and visual representations of the underlying molecular pathways to facilitate a deeper understanding of its mechanism of action.
This compound, a member of the C-substituted diindolylmethane (C-DIM) family, has emerged as a potent antagonist of the nuclear receptor 4A1 (NR4A1), also known as Nur77 or TR3. By inhibiting NR4A1, this compound triggers a cascade of events leading to programmed cell death, or apoptosis, in various cancer cell lines. This guide objectively compares its efficacy with related compounds, offering a clear perspective on its potential as a therapeutic agent.
Data Presentation: A Comparative Analysis of DIM Derivatives
The pro-apoptotic potential of this compound and its analogs is often initially assessed by their ability to inhibit cancer cell growth. The following table summarizes the half-maximal inhibitory concentration (IC50) values for cell growth inhibition in different cancer cell lines, providing a quantitative comparison of their potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | L3.6pL | Pancreatic | 11.35 (48h) | [1] |
| MiaPaCa-2 | Pancreatic | 13.87 (48h) | [1] | |
| Panc1 | Pancreatic | 15.61 (48h) | [1] | |
| RKO | Colon | 21.2 (48h) | [2] | |
| SW480 | Colon | 21.4 (48h) | [2] | |
| DIM-C-pPhOCH3 (Activator) | L3.6pL | Pancreatic | ~15-20 (72h) | [3] |
| 4,4'-dibromoDIM | LNCaP | Prostate | 7.5 | [4] |
| PC-3 | Prostate | 8.9 | [4] | |
| DIM Derivative 3a (m-OH) | L5178Y | Lymphoma | Not specified | Induces 71.04% apoptosis[5] |
The pro-apoptotic activity of this compound is further confirmed by its effects on key molecular markers of apoptosis. The table below summarizes the observed effects of this compound and a comparative NR4A1 activator, DIM-C-pPhOCH3, on these markers.
| Compound | Assay | Effect | Reference |
| This compound | Annexin V Staining | Induces staining, indicating externalization of phosphatidylserine. | |
| Caspase-3 Cleavage | Induces cleavage, indicating activation of executioner caspase. | [1] | |
| PARP Cleavage | Induces cleavage, a hallmark of caspase-mediated apoptosis. | [1] | |
| Bcl-2 Expression | Decreases expression of this anti-apoptotic protein. | [1] | |
| Survivin Expression | Decreases expression of this inhibitor of apoptosis protein. | [1] | |
| DIM-C-pPhOCH3 (Activator) | Caspase-3, -7, -8 Cleavage | Induces cleavage of initiator and executioner caspases. | [3] |
| PARP Cleavage | Induces cleavage. | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams were generated using Graphviz.
References
- 1. INACTIVATION OF THE ORPHAN NUCLEAR RECEPTOR TR3/Nur77 INHIBITS PANCREATIC CANCER CELL AND TUMOR GROWTH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ring-substituted analogs of 3,3′-diindolylmethane (DIM) induce apoptosis and necrosis in androgen-dependent and –independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. redalyc.org [redalyc.org]
Assessing the Specificity of DIM-C-pPhOH for NR4A1 Over Other Nuclear Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of 1,1-bis(3′-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH) as a ligand for the nuclear receptor subfamily 4 group A member 1 (NR4A1). While widely recognized as an NR4A1 antagonist, a thorough evaluation of its selectivity against other nuclear receptors is crucial for its development as a targeted therapeutic agent. This document summarizes available experimental data, details relevant experimental methodologies, and presents key signaling pathways to offer an objective comparison of this compound's performance.
Executive Summary
Quantitative Data on Ligand Specificity
A critical aspect of evaluating any targeted compound is its binding affinity and functional activity against its intended target versus off-target molecules. While extensive data on the activity of this compound in various cellular assays exists, direct comparative data on its binding affinity (e.g., Kd, Ki) or functional inhibition (IC50) across a panel of nuclear receptors is limited.
One study investigating a series of C-DIM analogs noted that the ligand-binding domains of NR4A1 and NR4A2 share over 60% similarity, leading to the hypothesis that these compounds may act as dual NR4A1 and NR4A2 ligands.[5] This study demonstrated that several buttressed analogs of this compound bind to the ligand-binding domains of both NR4A1 and NR4A2 with KD values in the low micromolar range and decrease both NR4A1- and NR4A2-dependent transactivation.[5] Although this provides strong evidence for cross-reactivity within the NR4A subfamily, specific quantitative values for this compound across a wider range of nuclear receptors are not provided.
| Compound | Target Receptor | Binding Affinity (Kd) | Functional Activity (IC50) | Cell Line | Reference |
| This compound | NR4A1 | High (not quantified in direct comparison) | 21.2 µM (Cell Growth) | RKO Colon Cancer | [3] |
| This compound | NR4A1 | High (not quantified in direct comparison) | 21.4 µM (Cell Growth) | SW480 Colon Cancer | [3] |
| This compound | NR4A1 | Not Specified | 13.6 µM (Cell Proliferation) | ACHN Renal Cancer | [6][7] |
| This compound | NR4A1 | Not Specified | 13.0 µM (Cell Proliferation) | 786-O Renal Cancer | [6][7] |
| Buttressed C-DIM Analogs | NR4A1 & NR4A2 | Low µM range | Not Specified | Not Specified | [5] |
Table 1: Summary of Available Quantitative Data for this compound and Related Analogs. Note: The table highlights the lack of direct comparative data for this compound against a panel of nuclear receptors.
Experimental Protocols
To accurately assess the specificity of a compound like this compound, standardized and rigorous experimental protocols are essential. The following sections detail the methodologies for key experiments cited in the literature for characterizing nuclear receptor ligands.
Competitive Binding Assay
This assay is used to determine the binding affinity of a test compound (unlabeled ligand) to a specific nuclear receptor by measuring its ability to displace a known high-affinity radiolabeled or fluorescently labeled ligand.
Objective: To quantify the binding affinity (Ki or IC50) of this compound for NR4A1 and other nuclear receptors.
Materials:
-
Purified recombinant nuclear receptor ligand-binding domain (LBD) (e.g., NR4A1-LBD, ERα-LBD, etc.)
-
Labeled ligand (radioligand or fluorescently labeled ligand) with known high affinity for the receptor.
-
Unlabeled competitor (this compound and other test compounds).
-
Assay buffer (e.g., Tris-HCl buffer with additives like NaCl, KCl, MgCl2, CaCl2).
-
Scintillation vials and fluid (for radioligand assays) or a fluorescence plate reader (for fluorescent assays).
Procedure:
-
Incubation: A constant concentration of the purified nuclear receptor LBD and the labeled ligand are incubated in the assay buffer.
-
Competition: Increasing concentrations of the unlabeled competitor (this compound) are added to the incubation mixture. A control with no unlabeled competitor (total binding) and a control with a saturating concentration of a known high-affinity unlabeled ligand (non-specific binding) are also prepared.
-
Equilibration: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The receptor-bound ligand is separated from the free ligand. This can be achieved through various methods such as filtration, size-exclusion chromatography, or scintillation proximity assay (SPA).
-
Detection: The amount of bound labeled ligand is quantified using a scintillation counter or a fluorescence plate reader.
-
Data Analysis: The data is plotted as the percentage of bound labeled ligand versus the concentration of the unlabeled competitor. The IC50 value (the concentration of the competitor that displaces 50% of the labeled ligand) is determined. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
GAL4 Hybrid Luciferase Reporter Gene Assay
This cell-based assay measures the functional activity of a compound as an agonist or antagonist of a specific nuclear receptor. It utilizes a chimeric receptor system to isolate the activity of the ligand-binding domain.
Objective: To determine the functional potency (EC50 for agonists, IC50 for antagonists) of this compound on NR4A1 and other nuclear receptors.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa).
-
Expression plasmid for a chimeric receptor consisting of the GAL4 DNA-binding domain (DBD) fused to the ligand-binding domain (LBD) of the nuclear receptor of interest (e.g., GAL4-NR4A1-LBD).
-
Reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compound (this compound).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection: The chosen mammalian cell line is cultured and then co-transfected with the GAL4-NR-LBD expression plasmid and the UAS-luciferase reporter plasmid.
-
Compound Treatment: After transfection, the cells are treated with various concentrations of this compound. For antagonist assays, the cells are also treated with a known agonist for the specific nuclear receptor to induce a baseline level of luciferase expression.
-
Incubation: The cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for changes in gene expression.
-
Cell Lysis: The cells are lysed to release the luciferase enzyme.
-
Luciferase Assay: The luciferase assay reagent, containing the substrate luciferin, is added to the cell lysate.
-
Luminescence Measurement: The light produced by the luciferase-catalyzed reaction is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., co-transfected Renilla luciferase or total protein concentration). The data is then plotted as luciferase activity versus the concentration of this compound to determine the EC50 or IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in NR4A1 signaling and the experimental steps for assessing compound specificity is crucial for a clear understanding.
Conclusion
This compound is a well-established antagonist of the nuclear receptor NR4A1, with its mechanism of action supported by a range of cellular studies. However, the critical question of its specificity over other nuclear receptors remains largely unanswered by publicly available, direct comparative data. Evidence suggests a likelihood of cross-reactivity with other members of the NR4A subfamily, particularly NR4A2. For the continued development of this compound or its analogs as targeted therapeutics, a comprehensive specificity profile generated from standardized binding and functional assays against a broad panel of nuclear receptors is imperative. This will enable a more accurate assessment of its potential on-target efficacy and off-target effects, which is a cornerstone of modern drug development. Researchers are encouraged to conduct and publish such comparative studies to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. Frontiers | Therapeutic potential of NR4A1 in cancer: Focus on metabolism [frontiersin.org]
- 2. Functional Changes Associated With the Subcellular Localization of the Nuclear Receptor NR4A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent Inhibition of Breast Cancer by Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
Safety Operating Guide
Proper Disposal of DIM-C-pPhOH: A Guide for Laboratory Professionals
For Immediate Release
As a trusted partner in research and development, we are committed to providing essential safety and logistical information that extends beyond the product itself. This document offers procedural guidance for the proper disposal of DIM-C-pPhOH, ensuring the safety of laboratory personnel and compliance with environmental regulations. This information is intended for researchers, scientists, and drug development professionals.
Given the absence of a specific Safety Data Sheet (SDS), this compound should be handled as a potentially hazardous substance. The following procedures are based on established best practices for the disposal of novel research chemicals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times to prevent skin and eye contact.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound as hazardous waste. This includes unused neat compound, solutions containing the compound, and any contaminated labware (e.g., pipette tips, vials, gloves).
-
Segregate this compound waste from other waste streams to prevent unintended chemical reactions. It should be collected as a non-halogenated organic waste unless dissolved in a halogenated solvent.
-
-
Containerization:
-
Solid Waste: Collect unused solid this compound and contaminated disposable materials in a dedicated, durable, and sealable container. Ensure the container is compatible with the chemical.
-
Liquid Waste: Collect solutions containing this compound in a leak-proof, screw-cap container designed for liquid chemical waste. Do not overfill the container; a general guideline is to fill to no more than 90% capacity.
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "HAZARDOUS WASTE."
-
The label must include the full chemical name: "1,1-Bis(3'-indolyl)-1-(p-hydroxyphenyl)methane (this compound)" and the CAS number: "151358-47-3".
-
Indicate the primary hazards (e.g., "Irritant," "Handle with Care," "Toxicity Unknown").
-
List all components of a liquid waste mixture, including solvents, with their approximate concentrations.
-
Record the date when waste was first added to the container.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be well-ventilated and away from heat, open flames, and incompatible chemicals.
-
Follow all institutional and local regulations regarding the temporary storage of hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste as detailed on the label.
-
Follow their specific procedures for waste pickup and documentation.
-
Chemical and Physical Properties of this compound
The following table summarizes the known properties of this compound.
| Property | Value |
| Chemical Name | 1,1-Bis(3'-indolyl)-1-(p-hydroxyphenyl)methane |
| Molecular Formula | C₂₃H₁₈N₂O |
| Molecular Weight | 338.408 g/mol [1][2] |
| CAS Number | 151358-47-3[1][2] |
| Purity | ≥98%[1][2] |
| Solubility | Soluble to 100 mM in DMSO and ethanol[1][2] |
| Storage | Store at -20°C[1][2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is provided as a general guide. Always consult your institution's specific protocols and your Environmental Health and Safety (EHS) department for definitive guidance on hazardous waste management. Your EHS office is the primary resource for ensuring compliance with all applicable regulations.
References
Essential Safety and Logistical Information for Handling DIM-C-pPhOH
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel chemical compounds like DIM-C-pPhOH. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Chemical Profile:
-
Chemical Name: 1,1-Bis(3'-indolyl)-1-(p-hydroxyphenyl)methane
-
Molecular Formula: C₂₃H₁₈N₂O[1]
-
Molecular Weight: 338.41 g/mol [1]
-
Known Antagonist Role: Nuclear receptor 4A1 (NR4A1) antagonist[2][3][4][5]
While a comprehensive safety profile for this compound is not extensively documented, its structural components—a phenol group and indole rings (a type of aromatic hydrocarbon)—necessitate cautious handling akin to that of phenolic compounds and polycyclic aromatic hydrocarbons (PAHs). Phenol, in particular, is acutely toxic and can cause severe skin burns.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Equipment | Specifications and Use Cases |
| Eye and Face Protection | Safety Goggles or Face Shield | Always wear chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashing. |
| Hand Protection | Double-layered Gloves | Wear two pairs of nitrile gloves for incidental contact with dilute solutions. For handling stock solutions or in situations with a higher risk of contact, use a more robust outer glove such as neoprene or butyl rubber over an inner nitrile glove. Change gloves immediately upon contamination. |
| Body Protection | Laboratory Coat and Apron | A fully buttoned, long-sleeved lab coat is mandatory. For procedures with a high splash potential, a chemically resistant apron (e.g., butyl rubber or neoprene) should be worn over the lab coat.[6] |
| Respiratory Protection | Fume Hood | All handling of this compound, including the preparation of stock and working solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of any potential aerosols or vapors.[6] |
| Footwear | Closed-toe Shoes | Sturdy, closed-toe shoes that cover the entire foot are required in the laboratory at all times. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for minimizing risks.
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Gather all necessary equipment and reagents. Prepare a designated waste container for this compound contaminated materials.
-
Donning PPE: Put on all required PPE as outlined in the table above, ensuring a proper fit.
-
Weighing and Solution Preparation: Conduct all weighing of the solid compound and preparation of solutions inside the chemical fume hood. Use appropriate tools to handle the solid to avoid generating dust. When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Experimental Use: Keep all containers with this compound sealed when not in immediate use. When transferring solutions, use appropriate pipettes or other transfer devices to minimize the risk of spills.
-
Post-Experiment: After completing the experimental work, decontaminate the work area within the fume hood.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove the outer gloves, followed by the apron, lab coat, and then the inner gloves. Safety goggles/face shield should be the last item removed before exiting the immediate work area. Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
Proper disposal of chemical waste is critical to ensure the safety of personnel and the environment.
-
Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, pipette tips, gloves, paper towels) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste:
-
Non-Halogenated Solvents: Solutions of this compound in non-halogenated organic solvents (e.g., DMSO, ethanol) should be collected in a designated, labeled container for non-halogenated solvent waste.[7]
-
Halogenated Solvents: If this compound is dissolved in a halogenated solvent (e.g., chloroform, dichloromethane), it must be disposed of as halogenated waste.[8] Phenol/chloroform mixtures are treated as halogenated waste.[9]
-
Aqueous Solutions: Aqueous solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of these solutions down the drain.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the type of solvent.
-
Storage: Store waste containers in a designated and properly ventilated satellite accumulation area away from incompatible materials.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. uakron.edu [uakron.edu]
- 8. ethz.ch [ethz.ch]
- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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